Hemigossypol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
40817-07-0 |
|---|---|
Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C15H16O4/c1-7(2)12-9-4-8(3)5-11(17)13(9)10(6-16)14(18)15(12)19/h4-7,17-19H,1-3H3 |
InChI Key |
WWHRTLINNBKCGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=C(C(=C2C(C)C)O)O)C=O |
Appearance |
Solid powder |
Other CAS No. |
40817-07-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Hemigossypol |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Hemigossypol?
An In-depth Technical Guide to the Chemical Structure of Hemigossypol
Introduction
This compound is a sesquiterpenoid natural product of significant interest to researchers in phytochemistry and drug development.[1] It is primarily known as the direct biosynthetic precursor to gossypol, a dimeric sesquiterpenoid found in cotton plants (genus Gossypium).[2][3][4] Isolated from cotton stems, this compound has demonstrated notable biological activities, including antifungal properties that are reportedly more potent than those of its dimer, gossypol.[1][5] This guide provides a comprehensive overview of the chemical structure of this compound, supported by quantitative data, experimental protocols for its synthesis and analysis, and detailed visualizations of its structure and relevant pathways.
Chemical Structure and Properties
This compound is a polyphenolic compound built upon a naphthalene framework.[6] Its structure features multiple hydroxyl groups, an aldehyde group, a methyl group, and an isopropyl substituent, which contribute to its chemical reactivity and biological function.[6]
The structural connectivity of this compound is depicted in the diagram below.
Caption: 2D chemical structure of this compound.
Physicochemical Data
A summary of key quantitative properties for this compound is provided below. These parameters are crucial for professionals in drug development for predicting the compound's behavior in biological systems and for designing analytical methods.
| Property | Value | Source(s) |
| Molecular Weight | 260.29 g/mol | [8][9][10] |
| Monoisotopic Mass | 260.10485899 Da | [7] |
| XlogP | 3.6 | [11][12] |
| Polar Surface Area | 77.76 Ų | [10] |
| Hydrogen Bond Donors | 3 | [10] |
| Hydrogen Bond Acceptors | 4 | [10] |
| Rotatable Bond Count | 2 | [11] |
| QED Weighted | 0.57 | [10] |
| Np Likeness Score | 1.34 | [10] |
Biosynthesis and Biological Significance
This compound is a key intermediate in the biosynthesis of gossypol.[13] This process involves the oxidative coupling of two this compound molecules, a reaction catalyzed by peroxidase enzymes in the presence of hydrogen peroxide.[3][14] The resulting product is gossypol, a compound known for its wide range of biological activities, including antifertility and antitumor effects.[4][15]
The biosynthetic pathway is crucial for understanding the production of these compounds in cotton and for potential bioengineering applications to manipulate gossypol levels in cottonseed.[14]
Caption: Biosynthesis of Gossypol from this compound.
Experimental Protocols
The characterization and study of this compound rely on robust experimental methods for its synthesis and analysis. The following sections detail the methodologies cited in the literature.
De Novo Chemical Synthesis of this compound
The first de novo synthesis of this compound provides a viable route for obtaining the compound for research purposes, independent of natural extraction.[1] The multi-step process is outlined below.
Caption: Workflow for the chemical synthesis of this compound.
Detailed Methodology:
-
Lactone Formation : The synthesis begins with the reaction of a Grignard reagent, formed from 1-bromo-2-isopropyl-3,4-dimethoxybenzene, with ethyl 3-methyl-4-oxobutanoate. This step yields a dihydro-5-(2-isopropyl-3,4-dimethoxyphenyl)-4-methyl-2-furanone intermediate.[1]
-
Conversion to Naphthalenol : The lactone intermediate is then treated with boron tribromide (BBr₃). This strong Lewis acid facilitates the opening of the lactone ring, followed by a Friedel-Crafts cyclization, dehydration, and aromatization to successfully form the corresponding naphthalenol derivative in high yield (70-90%).[1]
-
Formylation : The aldehyde group is introduced onto the naphthalenol ring via a formylation reaction. This is achieved using titanium tetrachloride (TiCl₄) and dichloromethyl methyl ether.[1]
-
Hydrolysis : The final step is a hydrolysis reaction, which yields the natural product, this compound.[1]
This synthetic scheme is significant as it allows for the production of this compound derivatives by modifying the starting materials, enabling further structure-activity relationship (SAR) studies.[1][16]
Identification and Analysis by HPLC and LC-MS
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard techniques for the identification and quantification of this compound in biological samples, such as developing cotton embryos.[2][13]
General Protocol Outline:
-
Sample Preparation :
-
Lyophilize and grind the biological tissue (e.g., cotton embryo).
-
Extract the ground tissue with an appropriate solvent mixture, typically containing acetone and water, often acidified (e.g., with phosphoric acid) to improve the stability and extraction of phenolic compounds.
-
Centrifuge the mixture to pellet solid debris and collect the supernatant.
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm) prior to injection.
-
-
Chromatographic Conditions (HPLC) :
-
Column : A reverse-phase C18 column is typically used.
-
Mobile Phase : A gradient elution system is employed, commonly using two solvents:
-
Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or phosphoric acid) to ensure sharp peaks for phenolic compounds.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient : A linear gradient starting with a low percentage of Solvent B, gradually increasing to a high percentage over 30-40 minutes to elute compounds of increasing hydrophobicity.
-
Flow Rate : Typically 0.5-1.0 mL/min.
-
Detection : A photodiode array (PDA) detector is used to monitor the elution profile at multiple wavelengths. This compound can be monitored at its UV absorption maxima.
-
-
Mass Spectrometry Conditions (LC-MS) :
-
Ionization Source : Electrospray ionization (ESI) is commonly used, often in negative ion mode for phenolic compounds.
-
Mass Analyzer : A tandem mass spectrometer (e.g., triple quadrupole or ion trap) is used for MS/MS analysis.
-
Analysis : The mass spectrometer identifies this compound based on its specific mass-to-charge ratio (m/z) for the parent ion [M-H]⁻ and its characteristic fragmentation pattern upon collision-induced dissociation (CID). This provides a high degree of confidence in its identification.[2]
-
Conclusion
This compound stands as a molecule of considerable scientific importance, not only as a precursor in the biosynthesis of gossypol but also for its intrinsic biological activities. The elucidation of its chemical structure, enabled by modern spectroscopic techniques and confirmed by de novo synthesis, has paved the way for further investigation into its therapeutic potential. The detailed protocols and data presented in this guide offer a foundational resource for researchers and professionals dedicated to natural product chemistry and drug discovery.
References
- 1. Synthesis of this compound and its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gossypol - Wikipedia [en.wikipedia.org]
- 4. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CAS 40817-07-0: this compound | CymitQuimica [cymitquimica.com]
- 7. This compound | C15H16O4 | CID 115300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. shop.bio-connect.nl [shop.bio-connect.nl]
- 10. Compound: this compound (CHEMBL2271696) - ChEMBL [ebi.ac.uk]
- 11. Phytochemical: this compound [caps.ncbs.res.in]
- 12. PubChemLite - this compound (C15H16O4) [pubchemlite.lcsb.uni.lu]
- 13. This compound, a constituent in developing glanded cottonseed (Gossypium hirsutum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The peroxidative coupling of this compound to (+)- and (-)-gossypol in cottonseed extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure, properties of gossypol and its derivatives—from physiological activities to drug discovery and drug design - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis of this compound and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Isolation of Hemigossypol from Cotton
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemigossypol, a sesquiterpenoid aldehyde, is a pivotal natural product found in cotton (Gossypium spp.). Initially identified as the biosynthetic precursor to the well-known dimeric compound gossypol, this compound has garnered significant attention for its own diverse biological activities. As a phytoalexin, it plays a crucial role in the cotton plant's defense mechanisms against a range of pathogens and herbivores. This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of this compound, with a focus on methodologies and quantitative data relevant to researchers and drug development professionals.
Discovery and Biosynthesis
The existence of this compound was first postulated as the monomeric precursor to gossypol. This hypothesis was substantiated by studies demonstrating the peroxidative conversion of this compound to gossypol. This compound was first isolated from infected cotton xylem stems and has since been identified in various parts of the cotton plant, including developing embryos. Its accumulation often coincides with the expression of genes involved in terpenoid biosynthesis, such as δ-cadinene synthase and (+)-δ-cadinene 8-hydroxylase, particularly in response to pathogen attack.
The biosynthesis of this compound is an integral part of the terpenoid pathway in cotton. The pathway originates from farnesyl diphosphate (FPP) and proceeds through a series of enzymatic reactions to form the characteristic sesquiterpenoid structure of this compound. This monomer then undergoes oxidative dimerization to form gossypol.
FPP [label="Farnesyl Diphosphate (FPP)"]; d_Cadinene [label="(+)-δ-Cadinene"]; Intermediates [label="Oxidative Intermediates"]; this compound [label="this compound", fillcolor="#FBBC05"]; Gossypol [label="Gossypol", fillcolor="#EA4335"];
FPP -> d_Cadinene [label="+)-δ-cadinene synthase"]; d_Cadinene -> Intermediates [label="CYP706B1 & other enzymes"]; Intermediates -> this compound; this compound -> Gossypol [label="Peroxidase/Dirigent Protein"]; }
Caption: Biosynthetic pathway of this compound from farnesyl diphosphate.Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its extraction, purification, and formulation in potential applications.
| Property | Value | Source |
| Molecular Formula | C15H16O4 | PubChem |
| Molecular Weight | 260.29 g/mol | PubChem |
| IUPAC Name | 2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde | PubChem |
| Melting Point | Not available | |
| Solubility | Soluble in organic solvents like acetone and methanol; insoluble in water. | Sigma-Aldrich |
Isolation and Purification of this compound
The isolation of this compound from cotton tissues requires a multi-step process involving extraction, fractionation, and chromatographic purification.
Experimental Protocol: Extraction and Isolation
1. Plant Material and Preparation:
-
Collect fresh plant material (e.g., roots, stems, or leaves) from Gossypium spp.
-
Wash the plant material thoroughly with distilled water to remove any debris.
-
Air-dry or freeze-dry the material and grind it into a fine powder.
2. Solvent Extraction:
-
Macerate the powdered plant material in a suitable organic solvent (e.g., a mixture of acetone and water) at room temperature for 24-48 hours. The ratio of solvent to plant material should be sufficient to ensure thorough extraction.
-
Filter the extract through cheesecloth and then filter paper to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Liquid-Liquid Partitioning:
-
Resuspend the crude extract in a mixture of water and a nonpolar solvent (e.g., hexane) to remove lipids and other nonpolar compounds.
-
Separate the aqueous layer and subsequently extract it with a solvent of intermediate polarity, such as ethyl acetate, to partition the this compound and related compounds.
-
Evaporate the ethyl acetate fraction to dryness.
4. Chromatographic Purification:
-
Subject the dried ethyl acetate fraction to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, starting with a nonpolar solvent like hexane and gradually increasing the polarity with ethyl acetate.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.
-
Pool the fractions rich in this compound and concentrate them.
5. Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification, employ preparative reverse-phase HPLC.
-
Column: C18 column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might start at 30% acetonitrile and increase to 80% over 30 minutes.
-
Flow Rate: 2-4 mL/min.
-
Detection: UV detector at 254 nm.
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC.
Plant_Material [label="Cotton Plant Material (e.g., roots)"]; Extraction [label="Solvent Extraction (Acetone/Water)"]; Partitioning [label="Liquid-Liquid Partitioning"]; Column_Chromatography [label="Silica Gel Column Chromatography"]; Prep_HPLC [label="Preparative HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pure_this compound [label="Pure this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
Plant_Material -> Extraction; Extraction -> Partitioning; Partitioning -> Column_Chromatography; Column_Chromatography -> Prep_HPLC; Prep_HPLC -> Pure_this compound; }
Caption: General workflow for the isolation and purification of this compound.Structural Characterization
The identity and structure of isolated this compound are confirmed using various spectroscopic techniques.
| Technique | Key Observations |
| ¹H-NMR | Signals corresponding to aromatic protons, an aldehyde proton, an isopropyl group, and a methyl group. |
| ¹³C-NMR | Resonances for aromatic carbons, a carbonyl carbon (aldehyde), and aliphatic carbons of the isopropyl and methyl groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (m/z 260). The fragmentation pattern can provide further structural information. |
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, making it a compound of interest for various applications, including agriculture and medicine.
Antifungal Activity
This compound has demonstrated significant antifungal properties against various plant and animal pathogenic fungi.
| Fungal Species | MIC (µg/mL) | Reference |
| Verticillium dahliae | Data not available | |
| Rhizoctonia solani | Data not available | |
| Fusarium oxysporum | Data not available | |
| Other phytopathogenic fungi | Broad-spectrum activity reported | [1] |
Experimental Protocol: Antifungal Bioassay (Broth Microdilution Method)
1. Fungal Inoculum Preparation:
-
Culture the fungal strain on a suitable agar medium.
-
Prepare a spore or conidial suspension in sterile saline or a suitable broth.
-
Adjust the concentration of the suspension spectrophotometrically to a standard density.
2. Assay Plate Preparation:
-
In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound in a suitable broth medium (e.g., RPMI-1640).
-
The final volume in each well should be 100 µL.
-
Include positive (a known antifungal agent) and negative (broth only) controls.
3. Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well.
-
Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the fungal species.
4. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is determined as the lowest concentration of this compound that visibly inhibits fungal growth.
Insecticidal Activity
This compound also possesses insecticidal properties against certain insect pests.
| Insect Species | LC₅₀ (mg/kg) | Reference |
| Mosquito larvae | < 0.25 (60% mortality at 0.25 mg/kg) | [1] |
Experimental Protocol: Insecticidal Bioassay (Leaf Disc Method)
1. Preparation of Test Solutions:
-
Prepare different concentrations of this compound in a suitable solvent.
2. Treatment of Leaf Discs:
-
Cut uniform discs from the leaves of a suitable host plant.
-
Dip the leaf discs in the test solutions for a specific duration.
-
Allow the solvent to evaporate completely.
3. Bioassay:
-
Place the treated leaf discs in a Petri dish lined with moist filter paper.
-
Introduce a known number of insect larvae into each Petri dish.
-
Include a control group with leaf discs treated only with the solvent.
4. Data Collection and Analysis:
-
Record the larval mortality at regular intervals (e.g., 24, 48, and 72 hours).
-
Calculate the lethal concentration (LC₅₀) value using probit analysis.
Antiviral Activity
This compound and its derivatives have shown promising activity against plant viruses like the Tobacco Mosaic Virus (TMV).[1]
| Virus | Activity | Concentration | Reference |
| Tobacco Mosaic Virus (TMV) | 70.3% (inactivation) | 500 µg/mL | [1] |
| Tobacco Mosaic Virus (TMV) | 65.4% (curative) | 500 µg/mL | [1] |
| Tobacco Mosaic Virus (TMV) | 72.4% (protection) | 500 µg/mL | [1] |
Signaling Pathways and Mechanism of Action
This compound, as a phytoalexin, is involved in the plant's defense signaling pathways. Its accumulation is often induced by elicitors from pathogens, suggesting a role in the plant's innate immune response. The Jasmonic Acid (JA) signaling pathway is known to be involved in regulating the expression of genes in the gossypol biosynthetic pathway. The exact mechanism by which this compound exerts its antifungal and insecticidal effects is still under investigation but is thought to involve the disruption of cell membranes and interference with key metabolic processes in the target organisms.
Pathogen_Attack [label="Pathogen Attack / Herbivory"]; Elicitors [label="Elicitors"]; Receptors [label="Plant Receptors"]; JA_Pathway [label="Jasmonic Acid (JA) Signaling Pathway", fillcolor="#FBBC05"]; Gene_Expression [label="Defense Gene Expression"]; Hemigossypol_Biosynthesis [label="this compound Biosynthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Defense_Response [label="Plant Defense Response"];
Pathogen_Attack -> Elicitors; Elicitors -> Receptors; Receptors -> JA_Pathway; JA_Pathway -> Gene_Expression; Gene_Expression -> Hemigossypol_Biosynthesis; Hemigossypol_Biosynthesis -> Defense_Response; }
Caption: A simplified diagram of the plant defense signaling leading to this compound production.Conclusion
This compound is a multifaceted natural product with significant potential in various scientific and commercial applications. Its role as a key intermediate in gossypol biosynthesis and its intrinsic biological activities as an antifungal, insecticidal, and antiviral agent make it a valuable target for further research. The detailed methodologies and data presented in this guide are intended to facilitate the exploration of this compound's full potential in the development of new drugs and crop protection agents. Further studies are warranted to elucidate its precise mechanisms of action and to optimize its production and application.
References
The Hemigossypol Biosynthesis Pathway: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Core Biosynthetic and Regulatory Mechanisms in Plants
Hemigossypol and its dimer, gossypol, are pivotal sesquiterpenoid phytoalexins in cotton (Gossypium spp.) that play a crucial role in plant defense against pests and pathogens.[1][2] Beyond their agricultural significance, these compounds have garnered considerable interest in the pharmaceutical industry for their potential therapeutic applications. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, key intermediates, and regulatory networks. It is designed to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study and application of these complex natural products.
The Core Biosynthetic Pathway: From Farnesyl Diphosphate to this compound
The biosynthesis of this compound originates from the isoprenoid pathway, commencing with the cyclization of farnesyl diphosphate (FPP). A series of oxidative reactions, catalyzed by a suite of enzymes including cytochrome P450s and dehydrogenases, sequentially modifies the initial sesquiterpene scaffold to yield this compound.[3][4]
The conversion of FPP to this compound is a multi-step process involving several key enzymes and intermediates.[3] The pathway is initiated by (+)-δ-cadinene synthase, which catalyzes the cyclization of FPP.[3][5] Subsequent hydroxylation and oxidation steps are carried out by a series of enzymes, including CYP706B1, an alcohol dehydrogenase (DH1), CYP82D113, and CYP71BE79, leading to the formation of this compound.[3] One of the intermediates, 8-hydroxy-7-keto-δ-cadinene, has been shown to have a detrimental effect on plant disease resistance if it accumulates.[3][4] The enzyme CYP71BE79, which converts this toxic intermediate, exhibits high catalytic activity.[3][4]
Gossypol itself is formed through the dimerization of this compound, a reaction catalyzed by peroxidases.[6]
Visualization of the this compound Biosynthesis Pathway
The following diagram illustrates the key enzymatic steps and intermediates in the conversion of Farnosyl Diphosphate to this compound.
Quantitative Analysis of the Pathway
Quantitative understanding of the this compound biosynthesis pathway is critical for metabolic engineering and drug development applications. This section presents key quantitative data, including enzyme kinetics and the effects of gene silencing on metabolite accumulation.
Enzyme Kinetic Parameters
The kinetic properties of the enzymes in the this compound pathway have been characterized, providing insights into their efficiency and substrate affinity. Notably, CYP71BE79 demonstrates significantly higher catalytic efficiency compared to other enzymes in the pathway.[3]
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Vmax/Km |
| (+)-δ-cadinene synthase (DCS) | Farnesyl diphosphate (FPP) | 3.2 ± 0.5 | - | - |
| CYP706B1 | (+)-δ-cadinene | 15.6 ± 2.1 | 1.8 ± 0.1 | 0.12 |
| DH1 | 7-hydroxy-(+)-δ-cadinene | 25.4 ± 3.5 | 10.5 ± 0.6 | 0.41 |
| CYP82D113 | 7-keto-δ-cadinene | 12.8 ± 1.7 | 2.5 ± 0.1 | 0.20 |
| CYP71BE79 | 8-hydroxy-7-keto-δ-cadinene | 8.7 ± 1.1 | 35.7 ± 1.5 | 4.10 |
Data sourced from Tian et al. (2018)[3] and Stipanovic et al. (2005)[7]. Note: Vmax for DCS was not provided in the cited source.
Impact of Gene Silencing on Metabolite Levels
Virus-Induced Gene Silencing (VIGS) has been employed to elucidate the function of genes in the this compound pathway. Silencing key enzymatic steps leads to a significant reduction in the accumulation of downstream products, confirming their role in the biosynthesis.
| Silenced Gene | Metabolite Measured | Reduction (%) |
| CDNC | Hemigossypolone | 95.1 |
| CDNC | Gossypol | 96.7 |
| CYP706B1 | Hemigossypolone | 59.4 |
| CYP706B1 | Gossypol | 61.2 |
| DH1 | Hemigossypolone | >50 |
| DH1 | Gossypol | >50 |
| CYP82D113 | Hemigossypolone | >50 |
| CYP82D113 | Gossypol | >50 |
| CYP71BE79 | Hemigossypolone | >50 |
| CYP71BE79 | Gossypol | >50 |
| 2-ODD-1 | Hemigossypolone | >50 |
| 2-ODD-1 | Gossypol | >50 |
Data sourced from Tian et al. (2018)[3].
Transcriptional Regulation of this compound Biosynthesis
The biosynthesis of this compound is tightly regulated at the transcriptional level, involving a network of transcription factors that respond to developmental and environmental cues.
Key regulators include the transcription factors GoPGF (GOSSYPOL PIGMENT FORMATION) and CGP1 (COTTON GLAND PIGMENT 1), which is an R2R3-MYB transcription factor.[8] GoPGF acts as a master regulator, controlling both the development of pigment glands where gossypol is stored and the expression of gossypol biosynthesis genes.[8] GoPGF interacts with CGP1 to regulate the pathway.[8] Downstream of these master regulators, a cascade of other transcription factors, including those from the MYC and NAC families, are involved in the fine-tuning of gene expression within the pathway.[1][8] For instance, GhMYC2-like has been identified as a key factor that co-expresses with and likely regulates NAC transcription factors involved in pigment gland development.[1]
Visualization of the Regulatory Network
The following diagram depicts the hierarchical regulatory network controlling this compound biosynthesis and pigment gland formation.
Experimental Protocols
This section provides detailed methodologies for key experiments essential for studying the this compound biosynthesis pathway.
Terpene Synthase Activity Assay
This protocol is adapted for the assay of sesquiterpene synthases like (+)-δ-cadinene synthase.
Materials:
-
HEPES buffer (25 mM, pH 7.4)
-
Farnesyl diphosphate (FPP) substrate (2 mM)
-
MgCl2 (15 mM)
-
Dithiothreitol (DTT) (5 mM)
-
Purified recombinant enzyme or crude protein extract (40-50 µg)
-
Solid Phase Microextraction (SPME) fiber
-
Gas Chromatography-Mass Spectrometry (GC-MS) instrument
Procedure:
-
Prepare a standard reaction mixture in a total volume of 100 µl containing 25 mM HEPES buffer (pH 7.4), 15 mM MgCl2, and 5 mM DTT.
-
Add 40-50 µg of purified enzyme or crude protein extract to the reaction mixture.
-
Initiate the reaction by adding 2 mM FPP.
-
Incubate the mixture at 30°C for 1 hour.
-
During incubation, expose a PDMS fiber to the headspace of the reaction vial to absorb the volatile terpene products.
-
After incubation, immediately analyze the trapped volatile products by injecting the SPME fiber into a GC-MS system for product identification and quantification.
Quantification of Gossypol and this compound by HPLC
This protocol outlines a general method for the extraction and quantification of gossypol and its precursor, this compound, from plant tissues.
Materials:
-
Plant tissue (e.g., leaves, seeds)
-
Liquid nitrogen
-
Extraction solvent: Acetonitrile:water (80:20, v/v) with 0.1% phosphoric acid or 0.1% trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Gossypol and this compound standards
Procedure:
-
Extraction:
-
Freeze the plant tissue in liquid nitrogen and grind to a fine powder.
-
Extract a known weight of the powdered tissue with the extraction solvent. Vortex thoroughly and sonicate for 15-30 minutes.
-
Centrifuge the extract at high speed (e.g., 10,000 x g) for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Use an isocratic mobile phase of acetonitrile:water (80:20, v/v) with 0.1% phosphoric acid or a gradient system depending on the complexity of the extract.[2][9]
-
Set the flow rate to 1.0 ml/min.[2]
-
Set the UV detector to a wavelength of 254 nm for gossypol detection.[2]
-
Inject a known volume of the filtered extract onto the column.
-
Identify and quantify gossypol and this compound by comparing their retention times and peak areas to those of the standards. Create a standard curve for accurate quantification.
-
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol describes the relative quantification of the expression of genes involved in this compound biosynthesis.
Materials:
-
Plant tissue
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for target and reference genes
-
Real-Time PCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from frozen, ground plant tissue using a commercial RNA extraction kit, following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target gene, and the cDNA template.
-
Prepare similar reactions for a validated reference gene (e.g., Actin or Ubiquitin) for normalization.
-
Perform the qPCR reaction in a Real-Time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target and reference genes.
-
Calculate the relative expression of the target gene using the 2-ΔΔCt method.[10] This involves normalizing the Ct value of the target gene to the Ct value of the reference gene and comparing the expression in a test sample to a control sample.
-
Experimental Workflow for Pathway Elucidation
The following diagram illustrates a typical experimental workflow for identifying and characterizing genes and enzymes in a biosynthetic pathway like that of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Characterization of gossypol biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of gossypol biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Delta-cadinene synthase - Wikipedia [en.wikipedia.org]
- 6. This compound, a constituent in developing glanded cottonseed (Gossypium hirsutum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal Structure of (+)-δ-Cadinene Synthase from Gossypium arboreum and Evolutionary Divergence of Metal Binding Motifs for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification and quantification of gossypol in cotton by using packed micro-tips columns in combination with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genome-wide identification of terpenoid synthase family genes in Gossypium hirsutum and functional dissection of its subfamily cadinene synthase A in gossypol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Sentinel Molecule: A Technical Guide to the Biological Role of Hemigossypol in Plant Defense
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate chemical warfare between plants and their aggressors, a vast arsenal of secondary metabolites is deployed. Among these, the sesquiterpenoid phytoalexins of cotton (Gossypium spp.) stand out for their potent defensive properties. While gossypol is the most renowned of these compounds, its biosynthetic precursor, hemigossypol, plays a critical and direct role in the plant's defense against a broad spectrum of pathogens and herbivores. This technical guide provides an in-depth exploration of the biological functions of this compound, its biosynthesis, mechanism of action, and the experimental methodologies used to study this pivotal defense compound.
Biosynthesis of this compound: A Tightly Regulated Pathway
This compound is a key intermediate in the biosynthesis of gossypol and other related sesquiterpenoid aldehydes that accumulate in the pigment glands of cotton plants.[1] Its production is primarily initiated in response to biotic stress, such as fungal infection or insect herbivory.[2][3] The biosynthetic pathway is a complex, multi-step process originating from the mevalonate (MVA) pathway in the cytosol.
The synthesis of this compound is significantly upregulated upon pathogen attack, such as by the fungal pathogen Verticillium dahliae, or by insect feeding, for instance by the cotton bollworm, Helicoverpa armigera.[2][3] The expression of genes encoding key enzymes in this pathway is induced by elicitors and plant hormones, most notably jasmonic acid (JA).[4][5]
Key Enzymes in the this compound Biosynthetic Pathway:
-
(+)-δ-cadinene synthase (CDNS): This enzyme catalyzes the first committed step in gossypol biosynthesis, the cyclization of farnesyl diphosphate (FPP) to (+)-δ-cadinene.[4][5]
-
CYP706B1: A cytochrome P450 monooxygenase that hydroxylates (+)-δ-cadinene.[6]
-
Dehydrogenases and other P450s: A series of subsequent oxidation reactions are catalyzed by other P450 enzymes and dehydrogenases to yield this compound.[6]
Quantitative Analysis of this compound Accumulation
The concentration of this compound in cotton tissues is a dynamic variable, influenced by genetic factors (cultivar resistance) and the nature of the biotic stress. Resistant cotton varieties tend to accumulate higher levels of this compound and its derivatives more rapidly upon infection compared to susceptible varieties.
| Tissue | Stress Condition | Cotton Cultivar | This compound Concentration (µg/g fresh weight) | Reference |
| Stele | Verticillium dahliae infection (mild strain) | Seabrook Sea Island (resistant) | ~150 | [7] |
| Stele | Verticillium dahliae infection (mild strain) | Acala SJC-1 (tolerant) | ~100 | [7] |
| Stele | Verticillium dahliae infection (severe strain) | Seabrook Sea Island (resistant) | ~120 | [7] |
| Stele | Verticillium dahliae infection (severe strain) | Acala 4-42 (susceptible) | ~60 | [7] |
| Leaves | Verticillium dahliae elicitor treatment | Gossypium hirsutum | Induced, but deoxythis compound was the major compound | [8] |
| Roots | Constitutive | Gossypium arboreum | High basal expression of MVA pathway genes | [2] |
Antimicrobial and Insecticidal Activity of this compound
This compound exhibits significant toxicity to a range of cotton pathogens and insect pests. Its aldehyde functional group is highly reactive and is thought to contribute to its toxicity by forming Schiff bases with proteins, thereby inhibiting enzyme activity.[9]
| Target Organism | Type of Assay | Metric | Value | Reference |
| Rhizoctonia solani | Mycelial Growth Inhibition | EC50 | Estimated to be more potent than gossypol | [10] (qualitative) |
| Verticillium dahliae | Antifungal Bioassay | Complete inhibition of mycelial growth | Effective at concentrations found in resistant plants | [7] |
| Xanthomonas citri subsp. malvacearum | Minimum Inhibitory Concentration (MIC) | MIC | Not specifically determined for this compound, but related compounds show activity | [11] (related compounds) |
| Helicoverpa armigera | Larval Feeding Bioassay | Larval survival | Significantly reduced | [9] (gossypol data) |
| Mosquito larvae | Insecticidal Activity Assay | % Mortality | 60% at 0.25 mg/kg (for a derivative) | [12] |
| Spodoptera frugiperda | Larval Feeding Bioassay | LC50 | Not determined for this compound, but other natural products show activity | [13][14][15] (comparative data) |
Signaling Pathways Regulating this compound Biosynthesis
The induction of this compound biosynthesis is a sophisticated process mediated by complex signaling networks. The jasmonate (JA) signaling pathway plays a central role in activating the expression of defense-related genes, including those in the this compound pathway.
Upon pathogen or herbivore attack, the production of jasmonic acid is triggered. This leads to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins, which in turn releases transcription factors that can then activate the expression of target genes. The transcription factor GaWRKY1 has been identified as a key regulator of the (+)-δ-cadinene synthase (CAD1-A) gene, a critical step in this compound biosynthesis.[4][5] GaWRKY1 binds to W-box elements in the promoter of the CAD1-A gene, thereby activating its transcription.[4][5]
Experimental Protocols
Extraction and Quantification of this compound by HPLC
This protocol is adapted from methods described for gossypol and related terpenoids.[8][16][17][18]
Experimental Workflow:
Methodology:
-
Sample Preparation: Freeze fresh plant tissue (e.g., 100 mg) in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extraction: Add 1 mL of 80% aqueous acetone to the powdered tissue, vortex vigorously for 1 minute, and sonicate for 10 minutes.
-
Centrifugation: Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.
-
Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Quantification: Calculate the concentration of this compound based on a standard curve prepared with purified this compound.
-
Antifungal Bioassay (Mycelial Growth Inhibition)
This protocol is a general method that can be adapted for testing this compound against various fungal pathogens.[10][19][20][21]
-
Preparation of this compound Stock Solution: Dissolve purified this compound in a suitable solvent (e.g., DMSO or ethanol) to create a high-concentration stock solution.
-
Preparation of Fungal Plates: Prepare potato dextrose agar (PDA) and autoclave. While the agar is still molten (around 50°C), add different concentrations of the this compound stock solution to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Pour the amended agar into sterile Petri dishes. A control plate with the solvent alone should also be prepared.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the test fungus onto the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony daily until the colony in the control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. The IC50 value (the concentration that inhibits 50% of fungal growth) can be determined by probit analysis.
Insect Bioassay (Diet Incorporation Method)
This protocol is a general method for assessing the insecticidal activity of this compound against chewing insects.[22][23][24][25]
-
Preparation of this compound Diet: Prepare an artificial insect diet according to a standard recipe for the target insect species. While the diet is cooling, incorporate this compound (dissolved in a small amount of a suitable solvent) to achieve a range of concentrations. A control diet containing only the solvent should also be prepared.
-
Bioassay Setup: Dispense the diet into individual wells of a multi-well plate or small containers.
-
Insect Infestation: Place one neonate larva of the test insect into each well.
-
Incubation: Maintain the bioassay under controlled conditions of temperature, humidity, and photoperiod suitable for the insect species.
-
Data Collection: Record larval mortality at regular intervals (e.g., daily for 7 days). Larval weight can also be measured at the end of the experiment to assess sublethal effects.
-
Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 value (the concentration that causes 50% mortality) using probit analysis.
Conclusion and Future Perspectives
This compound is a crucial player in the defense strategy of cotton plants. Its rapid induction upon biotic stress and its inherent toxicity to a wide range of pests and pathogens underscore its importance. For researchers in plant science, a deeper understanding of the regulatory networks governing this compound biosynthesis could pave the way for engineering more resilient cotton varieties. For drug development professionals, this compound and its derivatives represent a promising source of novel antimicrobial and insecticidal compounds. Further research should focus on elucidating the complete signaling cascade, identifying all the enzymes in the biosynthetic pathway, and exploring the full spectrum of its biological activities. Such efforts will not only enhance our fundamental knowledge of plant-pathogen interactions but also open up new avenues for sustainable agriculture and the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Transcriptional characterization and response to defense elicitors of mevalonate pathway genes in cotton (Gossypium arboreum L.) [PeerJ] [peerj.com]
- 3. Melatonin enhances cotton immunity to Verticillium wilt via manipulating lignin and gossypol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Characterization of GaWRKY1, a Cotton Transcription Factor That Regulates the Sesquiterpene Synthase Gene (+)-δ-Cadinene Synthase-A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of gossypol biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apsnet.org [apsnet.org]
- 8. researchgate.net [researchgate.net]
- 9. Gossypol toxicity and detoxification in Helicoverpa armigera and Heliothis virescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory Activity Against Rhizoctonia Solani and Chemical Composition of Extract from Moutan Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thymol as a Novel Plant-Derived Antibacterial Agent for Suppressing Xanthomonas citri pv. malvacearum in Cotton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Anti-Tobacco Mosaic Virus/Fungicidal/Insecticidal/Antitumor Bioactivities of Natural Product this compound and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advances in Control Strategies against Spodoptera frugiperda. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.ekb.eg [journals.ekb.eg]
- 15. researchgate.net [researchgate.net]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. [Determination of gossypol in cotton root bark by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Antifungal Activity against Fusarium oxysporum of Botanical End-Products: An Integration of Chemical Composition and Antifungal Activity Datasets to Identify Antifungal Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. The Effects of Different Cotton Varieties on the Growth and Feeding Preferences of Helicoverpa armigera - PMC [pmc.ncbi.nlm.nih.gov]
- 23. High-Throughput Feeding Bioassay for Lepidoptera Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Hemigossypol: The Penultimate Precursor in Gossypol Biosynthesis - A Technical Guide
Abstract
Gossypol, a polyphenolic aldehyde naturally produced by the cotton plant (Gossypium spp.), is a molecule of significant interest due to its dual nature. It functions as a potent phytoalexin, protecting the plant from pests and pathogens, but its inherent toxicity limits the use of cottonseed as a protein source for humans and monogastric animals.[1][2] The biosynthesis of this complex dimeric sesquiterpenoid has been a subject of extensive research, which has conclusively identified hemigossypol as its direct monomeric precursor.[3][4] This technical guide provides an in-depth exploration of the biosynthetic pathway leading to gossypol, with a core focus on the pivotal role of this compound. It consolidates quantitative data, details key experimental protocols, and presents visual diagrams of the biochemical and logical workflows for researchers, scientists, and professionals in drug development.
The Biosynthetic Pathway to Gossypol
The formation of gossypol is a multi-step enzymatic process that begins with the universal precursor for isoprenoids, farnesyl diphosphate (FPP). The pathway involves a series of cyclization and oxidative reactions to form the this compound monomer, which then undergoes a final dimerization step.
From Farnesyl Diphosphate (FPP) to this compound
The initial committed step in gossypol biosynthesis is the cyclization of FPP to (+)-δ-cadinene, a reaction catalyzed by the enzyme (+)-δ-cadinene synthase (CDN) .[5][6] Following this, a series of oxidative modifications occur. A key enzyme, (+)-δ-cadinene 8-hydroxylase (CYP706B1) , a cytochrome P450 monooxygenase, hydroxylates (+)-δ-cadinene to produce 8-hydroxy-δ-cadinene.[6][7][8]
Subsequent steps involve further oxidations to form deoxythis compound.[7] Research has identified several additional enzymes crucial for this conversion, including cytochrome P450s (CYP82D113 and CYP71BE79), a short-chain alcohol dehydrogenase (DH1), and a 2-oxoglutarate/Fe(II)-dependent dioxygenase (2-ODD-1).[5][9] These enzymes work in a coordinated fashion to convert (+)-δ-cadinene into this compound.[9][10]
The Final Dimerization: this compound to Gossypol
The terminal step in the pathway is the phenolic oxidative coupling of two this compound molecules to form the dimeric gossypol.[7] This reaction is catalyzed by hydrogen peroxide-dependent peroxidase enzymes.[7][11] The coupling occurs ortho to the phenolic hydroxyl groups of this compound.[7]
Furthermore, the stereochemistry of the final gossypol product can be influenced by dirigent proteins.[12] In the absence of these proteins, the coupling of this compound radicals produced by peroxidases or laccases results in a racemic mixture of (+)- and (-)-gossypol.[11] However, in some cotton varieties, a dirigent protein guides the reaction to favor the formation of the (+)-gossypol enantiomer, demonstrating a layer of stereo-specific control.[12]
Caption: The gossypol biosynthetic pathway from FPP to the final product.
Quantitative Data
Temporal Accumulation in Developing Cottonseed
Studies tracking the accumulation of this compound and gossypol in developing cotton embryos provide strong evidence for their precursor-product relationship. The concentrations of both compounds increase concomitantly until approximately 40 days post-anthesis (dpa). After this point, the level of this compound begins to decline, while gossypol concentration remains high, consistent with the conversion of the precursor into the final product.[3][4][13]
| Days Post-Anthesis (dpa) | Gossypol Concentration (μg/mg dry tissue) | This compound Presence | Gene Transcript Levels (CDN, CYP706B1) |
| 25 | 0.25[13] | Detected | Increasing |
| 40 | 8.9 (Peak)[13] | Detected (Peak) | Peak Levels |
| >40 | Remains High[3][4][13] | Declining[3][4][13] | Declining |
Effects of Gene Silencing on Metabolite Production
Virus-Induced Gene Silencing (VIGS) experiments have been instrumental in functionally characterizing the enzymes of the pathway. Silencing the genes that encode these enzymes leads to a significant reduction in the accumulation of gossypol and related sesquiterpenoids, confirming their role in the biosynthesis.[5]
| Gene Silenced | Metabolite Measured | Reduction in Accumulation (%) |
| CDNC | Hemigossypolone | 95.1[5] |
| CDNC | Gossypol | 96.7[5] |
| CYP706B1 | Hemigossypolone | 59.4[5] |
| CYP706B1 | Gossypol | 61.2[5] |
| CYP82D113, CYP71BE79, DH1, 2-ODD-1 | Hemigossypolone & Gossypol | >50[5] |
Key Experimental Protocols
The elucidation of the gossypol pathway has relied on a combination of genetic, biochemical, and analytical techniques.
Virus-Induced Gene Silencing (VIGS) for Gene Function Analysis
VIGS is a powerful reverse genetics tool used to transiently suppress the expression of a target gene in plants.[9] This method was critical for identifying the function of several oxidative enzymes in the gossypol pathway.[5][10]
Methodology:
-
Gene Selection: Candidate enzyme genes are identified through transcriptome analysis, often by comparing gene expression in glanded (gossypol-producing) and glandless cotton varieties.[5][9]
-
Vector Construction: A fragment of the target gene is cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2).
-
Agroinfiltration: Agrobacterium tumefaciens cultures containing the pTRV1 and the pTRV2-gene construct are mixed and co-infiltrated into the cotyledons of young cotton seedlings. An empty pTRV2 vector is used as a control.
-
Incubation: Plants are grown for 2-3 weeks to allow for the systemic spread of the viral vector and subsequent silencing of the target gene.
-
Metabolite Analysis: Leaf tissues from silenced and control plants are harvested. Metabolites are extracted and analyzed using GC-MS or LC-MS to identify the accumulation of the enzyme's substrate or a reduction in downstream products.[5][9]
Caption: A typical workflow for Virus-Induced Gene Silencing (VIGS).
Peroxidase-Mediated Coupling Assay
This in vitro assay confirms the role of peroxidases in the final dimerization step.
Methodology:
-
Enzyme Preparation: Crude protein extracts are prepared from cotton embryos (e.g., Gossypium hirsutum).[11]
-
Substrate Preparation: this compound is synthesized or purified. For tracking, it can be radiolabeled (e.g., [4-³H]-hemigossypol).[11]
-
Reaction Mixture: The reaction is set up containing the embryo extract, this compound, and a buffer solution.
-
Initiation: The reaction is initiated by the addition of hydrogen peroxide (H₂O₂).[11]
-
Inhibition Control: A parallel reaction including an inhibitor, such as sodium azide (1-10 mM), is run to confirm peroxidase activity.[11]
-
Analysis: After incubation, the reaction is stopped, and the products are extracted. The formation of gossypol is quantified using High-Performance Liquid Chromatography (HPLC).[11]
Metabolite Profiling via HPLC and LC-MS
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for the separation, identification, and quantification of this compound and gossypol in plant tissues.[3][13]
Methodology:
-
Sample Preparation: Embryos or other tissues are harvested, lyophilized, and ground to a fine powder.
-
Extraction: The powder is extracted with an appropriate solvent mixture (e.g., acetonitrile/water/acetic acid).
-
Chromatographic Separation: The extract is injected into an HPLC or LC-MS system equipped with a C18 reverse-phase column. A gradient elution program is used to separate the compounds.
-
Detection and Quantification:
-
HPLC: Compounds are detected using a UV-Vis or photodiode array detector. Quantification is performed by comparing peak areas to those of authentic standards.
-
LC-MS: After separation, compounds are ionized and detected by a mass spectrometer, providing mass information that confirms the identity of this compound and gossypol.[3][13]
-
Transcriptional Regulation
The biosynthesis of gossypol is tightly regulated at the transcriptional level. Genes encoding the enzymes in the pathway, despite being distributed across the cotton genome, show highly similar and coordinated expression patterns.[9][10] This suggests they are controlled by a common set of transcription factors. The transcription factor GaWRKY1 has been shown to activate the expression of the CDN1 gene.[6][8] More recently, a master regulator, GoPGF , has been identified that controls both the formation of pigment glands (where gossypol is stored) and the activation of gossypol biosynthetic genes.[14]
Caption: Transcriptional regulation of the gossypol biosynthetic pathway.
Conclusion and Future Directions
The identification of this compound as the direct precursor to gossypol and the characterization of the enzymatic steps leading to its formation represent a significant advancement in plant biochemistry. The detailed understanding of this pathway, facilitated by modern molecular and analytical techniques, provides a robust framework for both fundamental research and applied science. For drug development professionals, understanding the biosynthesis can inform the synthesis of gossypol analogs. For agricultural scientists, this knowledge is critical for developing metabolic engineering strategies, such as tissue-specific gene silencing, to produce cotton varieties with gossypol-free seeds while maintaining the protective gossypol levels in the rest of the plant.[1][2] Future research will likely focus on fully elucidating the remaining gaps in the pathway, understanding its intricate regulatory networks, and translating this knowledge into commercially viable cotton cultivars.
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolic engineering of gossypol in cotton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound, a constituent in developing glanded cottonseed (Gossypium hirsutum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of gossypol biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gossypol: phytoalexin of cotton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gossypol - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Characterization of gossypol biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The peroxidative coupling of this compound to (+)- and (-)-gossypol in cottonseed extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stereoselective coupling of this compound to form (+)-gossypol in moco cotton is mediated by a dirigent protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
In-Depth Technical Guide to the Physical and Chemical Properties of Hemigossypol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemigossypol, a naturally occurring sesquiterpenoid aldehyde, serves as the biosynthetic precursor to the well-known cotton plant polyphenol, gossypol.[1] Found in various tissues of the cotton plant (genus Gossypium), this compound and its derivatives have garnered significant interest within the scientific community due to their diverse biological activities, including potent antifungal, insecticidal, and antiviral properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its biological significance, tailored for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
This compound is a yellow, crystalline pigment.[2] Its core structure consists of a dihydroxynaphthalene ring system substituted with isopropyl, methyl, and aldehyde functional groups.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₆O₄ | [3][4] |
| Molecular Weight | 260.29 g/mol | [4] |
| CAS Number | 40817-07-0 | [3] |
| IUPAC Name | 2,3,8-trihydroxy-6-methyl-4-(1-methylethyl)-1-naphthalenecarboxaldehyde | [3] |
| Melting Point | Data for a derivative (2,3,8-Trihydroxy-4-isopropyl-6,7-dimethyl-1-naphthaldehyde) is 160–162 °C. A definitive melting point for this compound is not readily available. | |
| Boiling Point | Not available. | |
| Solubility | While specific quantitative data for this compound is limited, its parent compound, Gossypol, is soluble in ethanol, methanol, acetone, and DMSO, and insoluble in water. | [5] |
| Appearance | Yellow, crystalline solid. | [2] |
Spectral Data
The structural elucidation and characterization of this compound are heavily reliant on various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound. The molecular ion peak [M]+ would be expected at m/z 260. Fragmentation of this compound would likely involve characteristic losses of small molecules such as water (H₂O), carbon monoxide (CO), and methyl (CH₃) or isopropyl (C₃H₇) groups from the parent molecule.[9][10][11][12]
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of its aromatic naphthalene core and the presence of hydroxyl and aldehyde chromophores. Studies on gossypol and its derivatives show strong absorption in the UV region.[8]
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for the hydroxyl (O-H) stretching vibrations, aromatic C-H stretching, C=O stretching of the aldehyde group, and C=C stretching of the aromatic ring.[8]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for the Analysis of this compound
HPLC is a primary method for the separation, identification, and quantification of this compound in various matrices. While a specific, standardized method for this compound is not universally established, the following protocol, adapted from methods for gossypol, can serve as a robust starting point for method development.[13][14][15][16]
Sample Preparation:
-
Extraction from Plant Material: Macerate the dried and ground plant material with acetone.[13]
-
Solvent Evaporation: Evaporate the acetone extract to dryness under reduced pressure.
-
Reconstitution: Redissolve the residue in a suitable solvent, such as a mixture of methanol and water, for HPLC analysis.[13]
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[14]
-
Mobile Phase: A gradient elution is often employed for optimal separation. A typical mobile phase system consists of:
-
Solvent A: Water with 0.1% formic acid or phosphoric acid.
-
Solvent B: Acetonitrile or methanol.
-
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[14][16]
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (e.g., around 254 nm or 280 nm) is suitable.
-
Injection Volume: 10-20 µL.
Workflow for HPLC Method Development:
Caption: A typical workflow for the HPLC analysis of this compound.
Biological Activity and Signaling Pathways
This compound is a key intermediate in the biosynthesis of gossypol, a compound with a wide range of biological activities. The conversion of this compound to gossypol is catalyzed by peroxidase enzymes.[1][17]
While much of the research on signaling pathways has focused on gossypol, the structural similarity suggests that this compound may share some mechanisms of action. Gossypol is known to induce cell cycle arrest and apoptosis, and its derivatives have been investigated for their anticancer properties.[6]
The biosynthetic pathway from farnesyl diphosphate (FPP) to this compound involves several enzymatic steps, including the action of (+)-δ-cadinene synthase and various cytochrome P450 monooxygenases.
Caption: Biosynthetic pathway of Gossypol from Farnesyl Diphosphate.
Structure-Activity Relationship (SAR)
The biological activity of this compound and its derivatives is closely linked to their chemical structure. While specific SAR studies on this compound are not extensively documented, research on related phenolic compounds and gossypol derivatives provides valuable insights.
For antifungal activity, the presence of hydroxyl groups and the aldehyde functionality are believed to be crucial. Modifications to the aromatic ring and the isopropyl group can significantly impact the potency and selectivity of these compounds.[18][19][20] The development of novel antifungal agents often involves synthesizing a series of analogs with systematic structural variations to identify the key pharmacophoric features.[20][21][22]
Caption: Key structural features influencing the antifungal activity of this compound.
Conclusion
This compound stands as a molecule of significant interest for researchers in natural product chemistry, medicinal chemistry, and drug development. Its role as a biosynthetic precursor to gossypol and its intrinsic biological activities make it a valuable target for further investigation. This technical guide has summarized the current knowledge on the physical and chemical properties of this compound, provided a framework for its analytical characterization, and touched upon its biological relevance. Further research is warranted to fully elucidate its specific biological targets, mechanisms of action, and to explore the therapeutic potential of its derivatives.
References
- 1. This compound, a constituent in developing glanded cottonseed (Gossypium hirsutum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gossypol - Wikipedia [en.wikipedia.org]
- 3. This compound | C15H16O4 | CID 115300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. shop.bio-connect.nl [shop.bio-connect.nl]
- 5. GOSSYPOL CAS#: 303-45-7 [m.chemicalbook.com]
- 6. gossypol, 303-45-7 [thegoodscentscompany.com]
- 7. auremn.org.br [auremn.org.br]
- 8. 1H- and 13C-NMR, FTIR, UV-VIS, ESI-MS, and PM5 studies as well as emission properties of a new Schiff base of gossypol with 5-methoxytryptamine and a new hydrazone of gossypol with dansylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. Analysis of gossypol by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. wjmpr.com [wjmpr.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. rjptonline.org [rjptonline.org]
- 17. The peroxidative coupling of this compound to (+)- and (-)-gossypol in cottonseed extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]
- 19. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) [mdpi.com]
- 20. Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines | Semantic Scholar [semanticscholar.org]
- 22. Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines - PMC [pmc.ncbi.nlm.nih.gov]
Hemigossypol's Mechanism of Action in Fungal Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hemigossypol, a naturally occurring sesquiterpenoid aldehyde found in cotton plants, has demonstrated significant broad-spectrum antifungal activity against a variety of phytopathogenic fungi.[1][2] As a precursor to the more extensively studied gossypol, its mechanism of action is believed to involve a multi-pronged attack on fungal cellular processes. This technical guide synthesizes the current understanding of this compound's antifungal properties, drawing parallels from its dimer, gossypol, to elucidate its core mechanisms. This document provides an in-depth overview of its impact on fungal cell membrane integrity, mitochondrial function, and the induction of oxidative stress, supported by quantitative data and detailed experimental protocols. Visualized signaling pathways and experimental workflows are included to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to agriculture and human health. This has spurred the search for novel antifungal agents with unique mechanisms of action. This compound, a phytoalexin produced by cotton plants (Gossypium spp.), represents a promising candidate.[2] Its fungicidal and insecticidal properties have been noted, suggesting its role in plant defense.[1] While direct research on this compound's specific mechanisms is nascent, extensive studies on its dimer, gossypol, provide a solid foundation for understanding its potential modes of action. This guide will explore these mechanisms, offering a technical resource for the scientific community.
Antifungal Spectrum and Efficacy
This compound and its derivatives have shown considerable fungicidal activity against a wide range of phytopathogenic fungi.[1] The antifungal efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 1: Antifungal Activity of Gossypol and Related Compounds Against Various Fungal Pathogens
| Compound | Fungal Species | Concentration (µg/mL) | Inhibition (%) | ED50 (µg/mL) | Reference |
| Racemic Gossypol | Aspergillus flavus | 100 | up to 95 | - | [3] |
| Racemic Gossypol | Aspergillus parasiticus | 100 | up to 95 | - | [3] |
| Racemic Gossypol | Fusarium graminearum | 100 | up to 95 | - | [3] |
| Gossypolone | Aspergillus flavus | 100 | - | - | [3] |
| Gossypolone | Most tested isolates | 100 | 100 | - | [3] |
| Apogossypolone | Aspergillus flavus | 100 | up to 95 | - | [3] |
Core Mechanisms of Action
The antifungal activity of this compound is likely multifaceted, targeting several key cellular processes simultaneously. The primary proposed mechanisms include disruption of the cell membrane and its functions, impairment of mitochondrial activity, and induction of oxidative stress.
Disruption of Fungal Cell Membrane Integrity
One of the primary modes of action for phenolic compounds like this compound is the disruption of the fungal cell membrane. This leads to increased permeability, leakage of intracellular components, and ultimately, cell death.
-
Alteration of Membrane Fluidity and Permeability: this compound is thought to intercalate into the lipid bilayer, altering its fluidity and compromising its barrier function. This can lead to the leakage of ions and small molecules essential for cellular homeostasis.
-
Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of its biosynthesis weakens the membrane, making it more susceptible to stress. While direct inhibition by this compound is yet to be confirmed, other phenolic compounds have been shown to target enzymes in the ergosterol biosynthesis pathway.
Impairment of Mitochondrial Function
Mitochondria are the powerhouses of the cell and are crucial for fungal survival and virulence. Gossypol has been shown to have a primary antimitochondrial activity, a mechanism likely shared by this compound.[4]
-
Inhibition of Mitochondrial Respiration: Gossypol directly inhibits oxygen uptake in respiring cells, indicating a disruption of the electron transport chain.[4] This leads to a decrease in ATP production, starving the fungus of the energy required for essential cellular processes.
-
Inhibition of Mitochondrial Protein Synthesis: Selective inhibition of mitochondrial protein synthesis has been observed with gossypol treatment.[4] This further cripples mitochondrial function, as essential protein components of the respiratory chain are not produced.
Induction of Oxidative Stress
The disruption of mitochondrial respiration can lead to the leakage of electrons from the electron transport chain, resulting in the formation of reactive oxygen species (ROS). An excess of ROS can cause significant damage to cellular components.
-
ROS Production: The interaction of this compound with mitochondrial components likely triggers an increase in the production of superoxide radicals and hydrogen peroxide.
-
Oxidative Damage: The accumulation of ROS can lead to lipid peroxidation, protein oxidation, and DNA damage, ultimately triggering programmed cell death or apoptosis. Fungal cells have antioxidant defense systems to counteract ROS, but the overwhelming production induced by this compound can saturate these systems.
Signaling Pathways and Experimental Workflows
To investigate the proposed mechanisms of action, a series of experiments can be conducted. The following diagrams illustrate the logical flow of these investigations and the potential signaling pathways affected by this compound.
Caption: Experimental workflow for investigating this compound's antifungal mechanism.
References
- 1. Synthesis and Anti-Tobacco Mosaic Virus/Fungicidal/Insecticidal/Antitumor Bioactivities of Natural Product this compound and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Primary mitochondrial activity of gossypol in yeast and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
De Novo Synthesis of Hemigossypol and its Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemigossypol, a sesquiterpenoid natural product, serves as the biosynthetic precursor to gossypol, a dimeric sesquiterpenoid found in the cotton plant (Gossypium species).[1][2][3] While gossypol has been extensively studied for its diverse biological activities, including anticancer, antiviral, and contraceptive properties, this compound itself and its synthetic analogues have garnered interest for their own therapeutic potential, notably their antifungal activity.[4][5] This document provides detailed application notes and protocols for the de novo chemical synthesis of this compound and its analogues, offering a foundation for further research and drug development.
Application Notes
The de novo synthesis of this compound and its analogues allows for the production of these compounds in quantities sufficient for biological evaluation and the generation of novel derivatives with potentially improved efficacy and reduced toxicity. The primary reported bioactivity of this compound is its antifungal properties.[5] Its dimer, gossypol, is known to exert anticancer effects by inhibiting anti-apoptotic Bcl-2 family proteins, inducing apoptosis, and modulating signaling pathways such as PI3K/Akt and NF-κB.[6] While the specific signaling pathways modulated by this compound are not as extensively characterized, its structural relationship to gossypol suggests potential for similar mechanisms of action that warrant further investigation. The synthetic routes described herein provide access to a library of this compound analogues for structure-activity relationship (SAR) studies.
Experimental Protocols
The following protocols are based on the first reported de novo synthesis of this compound and subsequent modifications for the synthesis of its analogues.
Protocol 1: Synthesis of this compound (3a)
This protocol outlines the key steps for the synthesis of this compound, adapted from Wei, J., et al. (2010).
Step 1: Synthesis of Lactone (7a)
-
To a refluxing solution of magnesium turnings (3 equivalents) and a crystal of iodine in dry tetrahydrofuran (THF), add a solution of 1-bromo-2-isopropyl-3,4-dimethoxybenzene (5a) (1 equivalent) in dry THF dropwise to initiate Grignard reagent formation.
-
After the addition is complete, continue refluxing for 1 hour.
-
Cool the reaction mixture to 0°C and add a solution of ethyl 3-methyl-4-oxobutanoate (6a) (1.2 equivalents) in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Acidify the mixture with 6M HCl and stir at room temperature for 5 hours to facilitate lactonization.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford lactone 7a .
Step 2: Synthesis of Naphthalenol (9a)
-
Dissolve lactone 7a (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) and cool to -78°C.
-
Add a solution of boron tribromide (BBr₃) (5 equivalents) in CH₂Cl₂ dropwise.
-
Stir the reaction at -78°C for 2 hours, then allow it to warm to room temperature and stir for an additional 24 hours.
-
Carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield naphthalenol 9a .
Step 3: Formylation to Synthesize this compound (3a)
-
To a solution of naphthalenol 9a (1 equivalent) in anhydrous cyclohexane at 0°C, add t-butyllithium (t-BuLi) (8 equivalents) dropwise.
-
Stir the reaction mixture for 18 hours at 0°C.
-
Add N-formyl-N-phenylformamide (2.5 equivalents) and continue stirring for 8 hours.
-
Quench the reaction with 1M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting crude product by column chromatography to obtain this compound 3a .
Protocol 2: Synthesis of Hemigossylic Lactone (4a)
This protocol describes a modification of the synthetic route to produce hemigossylic lactone, an analogue of this compound.
Step 1: Synthesis of Methylated Intermediate (13a)
-
This intermediate can be prepared from commercially available starting materials as described in the literature.[4]
Step 2: Synthesis of Ester (15a)
-
To a solution of compound 13a (1 equivalent) in anhydrous cyclohexane at 0°C, add t-BuLi (7 equivalents) dropwise.
-
Stir the mixture for 18 hours at room temperature.
-
Cool the reaction to -10°C and add methyl chloroformate (19 equivalents).
-
Stir for 8 hours at -10°C.
-
Quench with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography to yield ester 15a .
Step 3: Demethylation and Lactonization to Hemigossylic Lactone (4a)
-
Dissolve ester 15a (1 equivalent) in anhydrous CH₂Cl₂ and cool to -78°C.
-
Add BBr₃ (4 equivalents) dropwise and stir for 1 hour at -78°C, 1 hour at 0°C, and 3 hours at room temperature.
-
Add 6M HCl and reflux the mixture for 3 hours.
-
Cool the reaction, extract with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography to afford hemigossylic lactone 4a .
Quantitative Data Summary
| Compound | Description | Yield (%) | Spectroscopic Data Highlights | Reference |
| Lactone (7a) | Intermediate in this compound synthesis | 70 | - | [4] |
| Naphthalenol (9a) | Intermediate in this compound synthesis | 90 | - | [4] |
| This compound (3a) | Final Product | 49 | ¹H NMR and ¹³C NMR consistent with structure | [4] |
| Ester (15a) | Intermediate in hemigossylic lactone synthesis | 60 | - | [4] |
| Hemigossylic Lactone (4a) | Final Product | 80 | ¹H NMR and ¹³C NMR consistent with structure | [4] |
Visualizations
Biosynthetic Pathway of this compound
The following diagram illustrates the biosynthetic pathway leading to this compound in the cotton plant.
Caption: Biosynthetic pathway from FPP to this compound and Gossypol.
De Novo Synthesis Workflow for this compound
This diagram outlines the key transformations in the de novo chemical synthesis of this compound.
Caption: Workflow for the de novo synthesis of this compound.
Logical Relationship: this compound and its Analogue
The following diagram illustrates the synthetic relationship between this compound and its analogue, hemigossylic lactone, which are derived from related synthetic pathways.
Caption: Synthetic relationship between this compound and its analogues.
References
- 1. Gossypol: a potential antifertility agent for males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, a constituent in developing glanded cottonseed (Gossypium hirsutum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Hemigossypol: A Versatile Scaffold for the Synthesis of Novel Bioactive Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Hemigossypol, a sesquiterpenoid natural product, serves as a fundamental building block in the synthesis of a diverse array of novel compounds with significant biological activities. As the monomeric unit of the well-known polyphenol gossypol, this compound and its derivatives have garnered considerable interest in the fields of medicinal chemistry and drug discovery.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the generation of new chemical entities with potential therapeutic applications, including antifungal, antiviral, and cytotoxic properties.
Data Presentation: Biological Activities of this compound Derivatives
The following tables summarize the quantitative biological activity data for this compound and its synthesized derivatives.
Table 1: Antifungal Activity of this compound and Derivatives
| Compound | Fungus | MIC (µg/mL) | Reference |
| This compound | Rhizoctonia solani | >3x more toxic than gossypol | [1] |
Table 2: Antiviral Activity of this compound Derivatives
| Compound | Virus | Activity | Concentration | Reference |
| This compound Acid Lactone (7) | Tobacco Mosaic Virus (TMV) | 70.3% inactivation rate | 500 µg/mL | [2] |
| This compound Acid Lactone (7) | Tobacco Mosaic Virus (TMV) | 65.4% curative rate | 500 µg/mL | [2] |
| This compound Acid Lactone (7) | Tobacco Mosaic Virus (TMV) | 72.4% protection rate | 500 µg/mL | [2] |
Table 3: Insecticidal Activity of this compound Derivatives
| Compound | Insect | Activity | Concentration | Reference |
| This compound Acid Lactone (7) | Mosquito larvae | 60% mortality | 0.25 mg/kg | [2] |
Table 4: Cytotoxic Activity of Gossypol Derivatives (for reference)
| Compound | Cell Line | IC50 (µM) | Reference |
| Gossypolone | KB (human cancer cells) | ~1 µM | [3] |
| Ethylamine derivative of gossypolone | KB (human cancer cells) | ~1 µM | [3] |
| Gossypol Nitroxide Derivative | Multiple cell lines | See original paper for details | [4] |
| Apogossypol Derivative (BI79D10) | H460 (human lung cancer) | 0.68 µM (EC50) | [5] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and a key derivative, hemigossylic lactone, are provided below. These protocols are based on established synthetic schemes.[1]
Protocol 1: De Novo Synthesis of this compound (3a)
This protocol describes the multi-step synthesis of this compound starting from commercially available materials.
Step 1: Synthesis of Lactone (7a)
-
To a solution of 1-bromo-2-isopropyl-3,4-dimethoxybenzene (5a) in anhydrous THF, add magnesium turnings (3 equivalents) and a catalytic amount of 1,2-dibromoethane (0.1 equivalents).
-
Reflux the mixture for 1 hour to initiate Grignard reagent formation.
-
Cool the reaction to 0°C and add a solution of ethyl 3-methyl-4-oxobutanoate (6a) (1.2 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous HCl solution.
-
Stir the mixture at room temperature for 5 hours.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford lactone 7a (yield: 70%).[1]
Step 2: Synthesis of Naphthalenol (9a)
-
Dissolve lactone 7a in anhydrous dichloromethane (CH2Cl2).
-
Cool the solution to -78°C and add boron tribromide (BBr3) (5 equivalents) dropwise.
-
Stir the reaction mixture at -78°C for 2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield naphthalenol 9a (yield: 90%).[1] Note: Compound 9a is reported to be slightly unstable and may degrade during chromatography.[1]
Step 3: Formylation to Yield this compound (3a)
-
To a solution of naphthalenol 9a in anhydrous CH2Cl2, add titanium tetrachloride (TiCl4) and dichloromethyl methyl ether.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Hydrolyze the reaction mixture by the addition of water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford this compound (3a).[1]
Protocol 2: Synthesis of Hemigossylic Lactone (4a)
This protocol details the synthesis of hemigossylic lactone from an intermediate in the this compound synthesis.
Step 1: Methylation of Naphthalenol Derivative (13a)
-
Follow the synthetic route to produce intermediate 13a as described in the literature.[1]
-
To a solution of 13a in acetone, add potassium carbonate (K2CO3) (13 equivalents) and dimethyl sulfate ((CH3O)2SO2) (13 equivalents).
-
Reflux the mixture until the reaction is complete.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the residue to obtain the methylated intermediate.
Step 2: Carboxylation to form Ester (15a)
-
Dissolve the methylated intermediate in an appropriate anhydrous solvent (e.g., THF).
-
Cool the solution to a low temperature (e.g., -78°C) and add t-butyllithium.
-
After stirring for a suitable time, add methylchloroformate as the electrophile.
-
Allow the reaction to proceed to completion.
-
Quench the reaction and work up to isolate the ester 15a.
Step 3: Demethylation and Lactonization
-
Dissolve the ester 15a in anhydrous CH2Cl2 and cool to -78°C.
-
Add BBr3 (4 equivalents) and stir for 1 hour at -78°C, 1 hour at 0°C, and 3 hours at room temperature.
-
Add 6M HCl and reflux the mixture for 3 hours to effect both demethylation and intramolecular lactonization.
-
Extract the product, purify by column chromatography to yield hemigossylic lactone (4a) (yield: 80%).[1]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the synthesis and potential mechanisms of action of this compound and its derivatives.
Caption: Synthetic workflow for this compound and hemigossylic lactone.
Caption: Postulated signaling pathways modulated by this compound.
Caption: Potential involvement of this compound in the MAPK signaling pathway.
Discussion of Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are limited, extensive research on its dimer, gossypol, provides valuable insights into its potential mechanisms of action. It is plausible that this compound, as a smaller and structurally related molecule, may interact with some of the same cellular targets.
-
Bcl-2 Family Proteins and Apoptosis: Gossypol is a well-documented inhibitor of the anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL.[1][6] By binding to the BH3 groove of these proteins, gossypol disrupts their interaction with pro-apoptotic proteins like Bax and Bak, thereby promoting the mitochondrial pathway of apoptosis. It is hypothesized that this compound may also possess the ability to interact with and inhibit Bcl-2 family members, contributing to its cytotoxic effects.
-
NF-κB Signaling Pathway: The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation and cell survival. Gossypol has been shown to suppress NF-κB activation.[7] This inhibition is thought to occur through the prevention of IκBα (inhibitor of kappa B) degradation, which in turn sequesters NF-κB in the cytoplasm and prevents its translocation to the nucleus to activate target gene expression. The anti-inflammatory properties of this compound derivatives may be attributable to a similar mechanism of NF-κB inhibition.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including pathways involving JNK (c-Jun N-terminal kinase), plays a critical role in cellular processes such as proliferation, differentiation, and apoptosis. Activation of the JNK pathway can lead to the phosphorylation of transcription factors like c-Jun, a component of the AP-1 complex, which can in turn regulate the expression of genes involved in apoptosis.[8][9] The pro-apoptotic activity of gossypol has been linked to the activation of the JNK pathway, suggesting that this compound may also exert its effects through modulation of this key signaling cascade.
Conclusion
This compound represents a promising and versatile starting material for the development of novel compounds with a range of biological activities. The synthetic protocols provided herein offer a foundation for the generation of diverse this compound derivatives. Further investigation into the specific molecular targets and signaling pathways modulated by this compound and its analogs will be crucial for the rational design and optimization of new therapeutic agents based on this valuable natural product scaffold.
References
- 1. Synthesis of this compound and its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-Tobacco Mosaic Virus/Fungicidal/Insecticidal/Antitumor Bioactivities of Natural Product this compound and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxicity of gossypol related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Apogossypol Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (-)-Gossypol acts directly on the mitochondria to overcome Bcl-2- and Bcl-X(L)-mediated apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Techniques for Investigating Hemigossypol-Protein Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemigossypol, a key biosynthetic precursor to the polyphenolic compound Gossypol, is a molecule of significant interest in phytochemistry and drug discovery.[1][2] Understanding the interactions between this compound and its protein targets is crucial for elucidating its biological functions and potential therapeutic applications. Gossypol itself is known to interact with a variety of proteins, modulating signaling pathways such as NF-κB and PI3K/AKT, which are implicated in cancer and inflammation.[3][4][5][6] This document provides detailed application notes and protocols for several key biophysical and biochemical techniques to facilitate the study of this compound-protein interactions.
I. Target Identification and Validation
A primary challenge in studying small molecules like this compound is the identification of its direct cellular binding partners. The following techniques are powerful tools for both discovering and validating these interactions.
Affinity Purification coupled with Mass Spectrometry (AP-MS)
Affinity purification is a robust method for identifying unknown protein interactors from a complex mixture like a cell lysate.[7] This "target fishing" approach utilizes a modified this compound molecule as bait to capture its binding partners.[4][8]
-
Probe Synthesis:
-
Synthesize a this compound derivative functionalized with a biotin tag and a photo-reactive cross-linking group (e.g., benzophenone). This allows for covalent linkage to interacting proteins upon UV irradiation.[9]
-
-
Cell Culture and Lysate Preparation:
-
Culture human cervical cancer (HeLa) cells, or other relevant cell lines, to 80-90% confluency.
-
Lyse the cells under non-denaturing conditions to preserve protein complexes. A recommended buffer is 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and a protease inhibitor cocktail.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. The supernatant is the protein source.
-
-
Affinity Pulldown:
-
Incubate the biotinylated this compound probe with the cell lysate for 2-4 hours at 4°C with gentle rotation to allow for binding.
-
Expose the mixture to UV light (e.g., 350 nm) to induce cross-linking.[9]
-
Add streptavidin-coated magnetic beads to the lysate and incubate for another hour to capture the biotinylated probe and its cross-linked protein partners.[9]
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., containing a high concentration of biotin or by changing pH).
-
Resolve the eluted proteins by SDS-PAGE and visualize with silver staining.
-
Excise the protein bands of interest and perform in-gel digestion with trypsin.
-
Alternatively, for a "shotgun" approach, digest the entire eluate with trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptides by high-resolution mass spectrometry (HR-MS).[4][8]
-
Identify the proteins using a database search (e.g., Mascot, Sequest) against a human protein database.
-
Perform bioinformatics analysis (e.g., GO and KEGG pathway analysis) on the identified proteins to understand their biological functions and pathways.[4][8]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular environment.[10][11] It is based on the principle that ligand binding can stabilize a protein against thermal denaturation.[12][13] This technique is label-free and can be performed in intact cells or cell lysates.
-
Cell Treatment:
-
Seed cells in culture dishes and grow to ~80% confluency.
-
Treat the cells with either this compound (at various concentrations) or a vehicle control (e.g., DMSO) and incubate under normal culture conditions for a specified time (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a buffered saline solution (e.g., PBS) supplemented with a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for 3 minutes using a PCR cycler, followed by cooling at room temperature for 3 minutes.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) to release the soluble proteins.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Transfer the supernatant to new tubes and determine the protein concentration.
-
Analyze the abundance of the target protein in the soluble fraction by Western blotting using a specific antibody.
-
A positive interaction is indicated by a shift in the melting curve, where the protein remains soluble at higher temperatures in the presence of this compound compared to the vehicle control.
-
II. Quantitative Analysis of Binding Interactions
Once a protein target has been identified and validated, the next step is to quantify the binding interaction. This provides crucial information about the strength and thermodynamics of the binding.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time measurement of binding kinetics and affinity.[7][14] It measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.[15]
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface of the sensor chip.
-
Immobilize the purified target protein (ligand) onto the chip surface via amine coupling. Aim for an immobilization level that will yield a sufficient signal without causing mass transport limitations.
-
Deactivate any remaining active groups on the surface.
-
-
Analyte Binding Measurement:
-
Prepare a series of dilutions of this compound (analyte) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the this compound solutions over the sensor chip surface at a constant flow rate.
-
Record the binding response (in Resonance Units, RU) over time. This includes an association phase (during injection) and a dissociation phase (when flowing running buffer alone).
-
Between each this compound injection, regenerate the sensor surface with a mild regeneration solution to remove all bound analyte without denaturing the ligand.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[5][16] It determines the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[17]
-
Sample Preparation:
-
Dialyze the purified target protein extensively against the desired buffer.
-
Dissolve this compound in the final dialysis buffer. It is critical that the buffer for the protein and the small molecule are identical to minimize heats of dilution.
-
Thoroughly degas both the protein and this compound solutions.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections of this compound into the protein solution while maintaining a constant temperature.
-
The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells.
-
-
Data Analysis:
-
Integrate the heat change associated with each injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to protein.
-
Fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters: KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.[7]
-
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. [3][14]Studies on Gossypol suggest that it may exert its anti-cancer effects by modulating this pathway, potentially by inhibiting the activity of key kinases like PI3K or AKT. [4]
References
- 1. This compound, a constituent in developing glanded cottonseed (Gossypium hirsutum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effective Degradation of Free Gossypol in Defatted Cottonseed Meal by Bacterial Laccases: Performance and Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dirigent Proteins Guide Asymmetric Heterocoupling for the Synthesis of Complex Natural Product Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gossypol decreases tumor necrosis factor-α-induced intercellular adhesion molecule-1 expression via suppression of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. db-thueringen.de [db-thueringen.de]
- 7. Some Binding-Related Drug Properties are Dependent on Thermodynamic Signature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gossypol suppresses NF-kappaB activity and NF-kappaB-related gene expression in human leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brazilian green propolis suppresses the hypoxia-induced neuroinflammatory responses by inhibiting NF-κB activation in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereoselective coupling of this compound to form (+)-gossypol in moco cotton is mediated by a dirigent protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Analysis of Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. Thermodynamics of protein-ligand interactions: history, presence, and future aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative analysis of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative interaction analysis permits molecular insights into functional NOX4 NADPH oxidase heterodimer assembly - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hemigossypol Derivatives with Enhanced Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemigossypol, a sesquiterpenoid natural product, and its derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities. As the monomeric precursor to gossypol, a well-studied polyphenolic aldehyde from the cotton plant, this compound offers a smaller, more synthetically accessible scaffold for the development of novel therapeutic agents.[1][2] Modifications of the this compound structure have led to the generation of derivatives with enhanced bioactivity and reduced toxicity compared to the parent compounds, showing potential as anticancer, antiviral, and anti-inflammatory agents.[2][3]
These application notes provide a summary of the biological activities of various this compound derivatives, detailed protocols for their synthesis and biological evaluation, and an overview of their potential mechanisms of action.
Enhanced Bioactivities of this compound Derivatives
The derivatization of this compound has been a key strategy to unlock its full therapeutic potential. Modifications often focus on the aldehyde and hydroxyl groups to improve pharmacokinetic properties and target specificity.
Anticancer Activity:
Gossypol, the dimer of this compound, and its derivatives have shown significant anticancer effects.[2] Gossypol itself induces apoptosis in pancreatic cancer cells through the PERK-CHOP signaling pathway.[4] Derivatives, such as Schiff bases, have demonstrated enhanced cytotoxicity in various cancer cell lines. While specific quantitative data for many this compound derivatives is still emerging, the data from closely related gossypol derivatives provide a strong rationale for their investigation. For instance, the (-)-gossypol enantiomer was found to be a potent inhibitor of HPV-16 keratinocyte proliferation.
Antiviral Activity:
This compound and its derivatives are being explored for their antiviral properties. The parent compound, gossypol, and its derivatives have shown activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Influenza A virus (H5N1 subtype), and coronaviruses like SARS-CoV-2.[3][5] The mechanism of action for some derivatives against HIV-1 is suggested to be similar to the fusion inhibitor T20, involving interaction with the gp41 hydrophobic pocket.[3]
Anti-inflammatory and Other Activities:
Gossypol has been shown to suppress the activity of NF-κB, a key regulator of inflammation, and its related gene products.[6] This suggests that this compound derivatives could also possess anti-inflammatory properties. Furthermore, methylated this compound has been reported to have spermicidal activity comparable to gossypol.[1]
Data Presentation: Bioactivity of this compound and Related Derivatives
The following tables summarize the quantitative bioactivity data for this compound and its closely related gossypol derivatives.
Table 1: Anticancer Activity of Gossypol Derivatives
| Compound/Derivative | Cell Line | Assay | Bioactivity (IC₅₀/GI₅₀) | Reference |
| (-)-Gossypol | HPV-16 Keratinocytes | MTT Assay | GI₅₀: 4.8 µM | |
| Gossypol Nitroxide Derivative | K-562 (Leukemia) | MTT Assay | IC₅₀: ~5 µM | |
| Gossypol Nitroxide Derivative | A-549 (Lung Carcinoma) | MTT Assay | IC₅₀: >10 µM | |
| Gossypol Nitroxide Derivative | HCT-116 (Colon Carcinoma) | MTT Assay | IC₅₀: >10 µM | |
| Pyrimidine Derivative 32a | MCF-7 (Breast Cancer) | Not Specified | IC₅₀: 18.87 µM | [7] |
| Pyrimidine Derivative 43 | A549 (Lung Cancer) | Not Specified | IC₅₀: 2.14 µM | [7] |
| Pyrimidine Derivative 43 | HCT-116 (Colon Cancer) | Not Specified | IC₅₀: 3.59 µM | [7] |
| Pyrimidine Derivative 43 | PC-3 (Prostate Cancer) | Not Specified | IC₅₀: 5.52 µM | [7] |
| Pyrimidine Derivative 43 | MCF-7 (Breast Cancer) | Not Specified | IC₅₀: 3.69 µM | [7] |
| Pyrimidine Derivative 70 | MCF-7 (Breast Cancer) | Not Specified | IC₅₀: 2.617 µM | [7] |
Table 2: Antiviral Activity of Gossypol and its Derivatives
| Compound/Derivative | Virus | Assay | Bioactivity (EC₅₀/IC₅₀) | Reference |
| Gossypol | SARS-CoV-2 | Antiviral Assay | EC₅₀: 0.31 µM | [5] |
| Gossypol Acetate (GOSAc) | SARS-CoV-2 | Antiviral Assay | EC₅₀: 0.72 µM | [5] |
| (-)-Gossypol | SARS-CoV-2 | Antiviral Assay | EC₅₀: 0.84 µM | [5] |
| Gossypol | SARS-CoV-2 RdRp | Fluorescence-based | IC₅₀: 14.15 µM | [5] |
| Gossypol Acetate (GOSAc) | SARS-CoV-2 RdRp | Fluorescence-based | IC₅₀: 14.83 µM | [5] |
| (-)-Gossypol | SARS-CoV-2 RdRp | Fluorescence-based | IC₅₀: 15.17 µM | [5] |
| Gossypol Amino Acid Conjugates (13-17) | HIV-1 | Not Specified | Potent Activity | [3] |
| Gossypol Amino Acid Conjugates (13-17) | H5N1 | Not Specified | Potent Activity | [3] |
| ST087010 (Gossypol Derivative) | Zika Virus (ZIKV) | Not Specified | Potent Activity | [8] |
| ST087010 (Gossypol Derivative) | Dengue Virus (DENV) | Not Specified | Potent Activity | [8] |
Experimental Protocols
Protocol 1: General Synthesis of this compound Schiff Base Derivatives
This protocol is a generalized procedure based on established methods for the synthesis of Schiff bases.[9][10]
Materials:
-
This compound
-
Appropriate primary amine (e.g., substituted aniline, amino acid ester)
-
Ethanol or Methanol (reaction solvent)
-
Glacial acetic acid (catalyst, optional)
-
Reaction flask with condenser
-
Stirring plate and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, ethyl acetate, hexane)
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of ethanol or methanol in a round-bottom flask.
-
Add the primary amine (1-1.2 equivalents) to the solution.
-
If the reaction is slow, add a catalytic amount of glacial acetic acid (1-2 drops).
-
Stir the reaction mixture at room temperature or under reflux. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce precipitation.
-
Wash the crude product with cold solvent (e.g., ethanol or hexane) to remove unreacted starting materials.
-
Purify the Schiff base derivative by recrystallization from an appropriate solvent system.
-
Dry the purified product under vacuum.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Anticancer Activity Screening using the MTT Assay
This protocol provides a detailed method for assessing the cytotoxicity of this compound derivatives against cancer cell lines.[11][12][13][14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound derivatives dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium from the DMSO stock solution. The final DMSO concentration in the wells should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Protocol 3: Antiviral Activity Screening using the Plaque Reduction Assay
This protocol outlines the procedure for evaluating the antiviral activity of this compound derivatives.[15][16][17][18][19]
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells)
-
Virus stock with a known titer
-
Complete cell culture medium
-
6-well or 12-well cell culture plates
-
This compound derivatives dissolved in DMSO
-
Agarose or methylcellulose for overlay
-
Crystal violet staining solution
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed the host cells into 6-well or 12-well plates and grow until they form a confluent monolayer.
-
Virus Dilution and Treatment: Prepare serial dilutions of the virus stock in serum-free medium. In parallel, prepare different concentrations of the this compound derivatives in serum-free medium.
-
Mix equal volumes of each virus dilution with each compound concentration and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the culture medium from the cell monolayers and inoculate the cells with 100-200 µL of the virus-compound mixture. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with 2-3 mL of medium containing 0.5-1% low-melting-point agarose or methylcellulose and the corresponding concentration of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells with 10% formalin and then stain with 0.1% crystal violet solution to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%).
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways for many this compound derivatives are still under investigation, the known mechanisms of the parent compound gossypol provide valuable insights.
Apoptosis Induction: Gossypol is known to act as a BH3 mimetic, inhibiting anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1), which leads to the activation of the intrinsic apoptosis pathway.[4] It can also induce apoptosis through the endoplasmic reticulum (ER) stress pathway by upregulating PERK and CHOP.[4]
Caption: Proposed mechanism of apoptosis induction by this compound derivatives.
NF-κB Inhibition: Gossypol has been shown to suppress the activation of NF-κB, a transcription factor that plays a critical role in inflammation and cell survival.[6] This inhibition likely contributes to the anti-inflammatory and pro-apoptotic effects of these compounds.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Experimental Workflow
The development and evaluation of novel this compound derivatives typically follow a structured workflow, from synthesis and characterization to comprehensive biological testing.
References
- 1. Synthesis of this compound and its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activities of novel gossypol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gossypol Induces Apoptosis of Human Pancreatic Cancer Cells via CHOP/Endoplasmic Reticulum Stress Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gossypol Broadly Inhibits Coronaviruses by Targeting RNA‐Dependent RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gossypol suppresses NF-kappaB activity and NF-kappaB-related gene expression in human leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. researchhub.com [researchhub.com]
- 14. scribd.com [scribd.com]
- 15. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 16. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 17. bio.libretexts.org [bio.libretexts.org]
- 18. protocols.io [protocols.io]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing the Insecticidal Activity of Hemigossypol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemigossypol, a sesquiterpenoid aldehyde, is a natural product found in cotton plants (genus Gossypium). It is the biosynthetic precursor to gossypol, a dimeric compound well-known for its role in protecting the cotton plant from pests and pathogens.[1] The insecticidal properties of these related compounds are attributed to their reactive aldehyde groups, which can form Schiff bases with the amino groups of proteins, leading to enzyme inhibition and cross-linking.[2] This reactivity underscores the potential of this compound as a natural insecticide.
These application notes provide detailed protocols for evaluating the insecticidal efficacy of this compound, methods for data presentation, and a hypothesized signaling pathway for its mode of action to guide further research.
Data Presentation: Insecticidal Activity of this compound
To facilitate comparison of the insecticidal efficacy of this compound, all quantitative data should be summarized in a clear, tabular format. The following table presents the currently available data on the insecticidal activity of this compound. This table should be expanded as more data becomes available through the application of the protocols described below.
| Test Organism | Life Stage | Bioassay Method | Concentration/Dose | % Mortality | Citation |
| Mosquito | Larvae | Not Specified | 0.25 mg/kg | 60% | [1][3] |
Experimental Protocols
The following are detailed protocols for two common methods of assessing the insecticidal activity of this compound: a larval feeding bioassay and a topical application bioassay.
Protocol 1: Larval Feeding Bioassay
This protocol is designed to determine the lethal concentration (LC50) of this compound when ingested by insect larvae.
1. Materials and Reagents:
-
This compound (analytical grade)
-
Acetone or another suitable organic solvent
-
Artificial insect diet appropriate for the test species
-
Multi-well insect rearing trays or Petri dishes
-
Synchronized insect larvae (e.g., second or third instar)
-
Fine paintbrush
-
Incubator or environmental chamber
2. Preparation of this compound-Infused Diet: a. Prepare a stock solution of this compound in acetone. b. Create a series of dilutions from the stock solution to achieve the desired final concentrations in the diet. c. While the artificial diet is still liquid and has cooled to a manageable temperature (around 50-60°C), add a specific volume of the this compound solution (or pure solvent for the control group) to a known volume of the diet. Mix thoroughly to ensure even distribution. d. Aliquot the this compound-infused diet into the wells of the rearing trays or into Petri dishes. e. Allow the diet to solidify and the solvent to evaporate completely in a fume hood.
3. Bioassay Procedure: a. Once the diet is prepared, carefully transfer a single larva to each well or dish using a fine paintbrush. b. Seal the trays or dishes with a breathable lid to prevent escape while allowing for air exchange. c. Place the bioassay containers in an incubator or environmental chamber set to the optimal conditions (temperature, humidity, and photoperiod) for the test insect species. d. Record larval mortality at 24, 48, and 72-hour intervals. Larvae that are unresponsive to gentle prodding with the paintbrush are considered dead. e. For each concentration and the control, use a sufficient number of larvae (e.g., 20-30) and replicate the experiment at least three times.
4. Data Analysis: a. Correct for control mortality using Abbott's formula if necessary. b. Use probit analysis to calculate the LC50 value and its 95% confidence intervals. c. Other sublethal effects, such as reduced weight gain or developmental delays, can also be recorded.
Protocol 2: Topical Application Bioassay
This protocol is used to determine the lethal dose (LD50) of this compound through direct contact.
1. Materials and Reagents:
-
This compound (analytical grade)
-
Acetone (analytical grade)
-
Micro-applicator or a calibrated micropipette
-
Insect handling apparatus (e.g., CO2 anesthetizer, cold plate)
-
Petri dishes with a food source
-
Test insects (e.g., adult flies, beetles, or late-instar larvae)
2. Preparation of Dosing Solutions: a. Prepare a stock solution of this compound in acetone. b. Create a range of serial dilutions from the stock solution to test different doses.
3. Bioassay Procedure: a. Anesthetize the insects using CO2 or by chilling them on a cold plate. b. Using a micro-applicator, apply a small, precise volume (e.g., 0.1-1 µL) of the this compound solution to the dorsal thorax of each insect. The control group should receive an application of acetone only. c. After application, place the insects in recovery containers (e.g., Petri dishes with a food source and ventilation). d. Maintain the containers under controlled environmental conditions appropriate for the species. e. Assess mortality at 24, 48, and 72 hours post-application.
4. Data Analysis: a. Calculate the dose applied to each insect based on the concentration of the solution and the volume applied. b. Use probit analysis to determine the LD50 value and its 95% confidence intervals.
Visualizations
Experimental Workflow for Insecticidal Bioassay
Caption: Workflow for this compound insecticidal testing.
Hypothesized Signaling Pathway for this compound-Induced Apoptosis in Insect Cells
Note: The following pathway is speculative for insects and is based on the known reactivity of gossypol's aldehyde groups and findings in non-insect systems. It is presented here as a potential avenue for further investigation into the molecular mechanisms of this compound's insecticidal activity.
Caption: Hypothesized apoptosis pathway in insects.
References
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Hemigossypol
Welcome to the technical support center for the total synthesis of hemigossypol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
A1: The main challenges reported in the literature center around three key areas:
-
Construction of the Naphthalene Core: Specifically, the acid-catalyzed cyclization to form the polysubstituted naphthalene ring system can be a low-yielding step.
-
Formylation of the Naphthol: Introduction of the aldehyde group at the C8 position is often inefficient, with many standard formylation methods failing or giving poor yields.
-
Regiocontrol in Precursor Synthesis: Achieving the correct substitution pattern on the aromatic precursors can be difficult, with side products forming during reactions like bromination.
Q2: Are there alternative synthetic strategies to bypass the most challenging steps?
A2: Yes, a notable alternative is the use of a cascade Claisen rearrangement of a maltol propargyl ether. This method, reported by Cao et al. (2018), allows for the rapid and high-yield construction of the polysubstituted salicylaldehyde core of this compound, avoiding the problematic Friedel-Crafts cyclization used in other syntheses.[1][2]
Q3: My synthesis is aimed at producing gossypol. What are the challenges in the dimerization of this compound?
A3: The primary challenge in the oxidative coupling of this compound to gossypol is controlling the stereochemistry to obtain the desired atropisomer ((+)- or (-)-gossypol).
-
Non-enzymatic coupling: Chemical oxidation (e.g., with peroxidases and H₂O₂) often results in a nearly racemic mixture of gossypol atropisomers.[3]
-
Biocatalytic coupling: In nature, the stereoselective formation of (+)-gossypol is mediated by a dirigent protein, which guides the coupling of this compound radicals.[4][5] Replicating this level of control in a laboratory setting is a significant challenge.
Troubleshooting Guides
Issue 1: Low Yield in Friedel-Crafts Cyclization to Form the Naphthalene Ring
You are attempting to synthesize the naphthalenol core from a lactone precursor using a strong acid, but the yield is very low.
-
Symptom: After workup, the desired naphthalenol product is obtained in a yield of less than 10%.
-
Probable Cause: The use of strong protic acids like concentrated sulfuric acid for the intramolecular Friedel-Crafts cyclization of the lactone intermediate is inefficient.[6]
-
Solution: Switch from a strong protic acid to a Lewis acid. Boron tribromide (BBr₃) has been shown to be highly effective for this transformation, simultaneously cleaving the methyl ether protecting groups and promoting cyclization.
| Reagent | Solvent | Temperature | Time | Yield | Reference |
| Concentrated Sulfuric Acid | - | 60°C | 2 h | 5% | [6] |
| Boron Tribromide (BBr₃) | CH₂Cl₂ | -78°C to rt | 26 h | 70-90% | [6] |
-
Dissolve the lactone precursor (e.g., compound 7a-c from the Royer synthesis) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (BBr₃, 5 equivalents) in CH₂Cl₂ to the cooled solution.
-
Allow the reaction mixture to stir at -78°C for 2 hours.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Continue stirring at room temperature for 24 hours.
-
Carefully quench the reaction by slowly adding it to a mixture of ice and water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired naphthalenol (e.g., compound 9a-c ). Note: Compound 9a is reported to be slightly unstable and may degrade during chromatography.[6]
Caption: Troubleshooting logic for low-yield naphthalene core synthesis.
Issue 2: Poor Yield or Failure in the Formylation of the Naphthol Intermediate
You are trying to introduce the C8-aldehyde group onto the naphthalenol core, but are experiencing issues with yield and side reactions.
-
Symptom: The desired this compound product is obtained in low yield, or the reaction fails completely.
-
Probable Cause: The naphthalenol system is sensitive, and many standard formylation methods are ineffective.
-
Solution 1 (Direct): Optimize the TiCl₄/dichloromethyl methyl ether method.
-
Solution 2 (Indirect): Employ a multi-step formylation-demethylation sequence. This involves protecting the hydroxyl groups as methyl ethers, performing a directed ortho-lithiation followed by formylation with N-methylformanilide, and finally, deprotecting the methyl ethers.
| Method | Substrate | Reagents | Yield | Reference |
| Titanium Tetrachloride | Naphthalenol (9a ) | TiCl₄, Cl₂CHOCH₃ | Moderate | [6] |
| Vilsmeier-Haack | Naphthalenol (9a/9b ) | POCl₃, DMF | 0% | [6] |
| N,N-diphenylformamidine | Naphthalenol (9a/9b ) | N,N-diphenylformamidine | 0% | [6] |
| Duff Reaction | Naphthalenol derivative (9b ) | Hexamethylenetetramine, Acetic Acid | 25% (side product) | [6] |
| Indirect Method (Lithiation/Formylation + Demethylation) | Methylated Naphthalenol (13a ) | 1. t-BuLi, N-methylformanilide2. BBr₃ | 39% (over 2 steps) | [6] |
Step A: Methylation of Naphthalenol
-
To a solution of the naphthalenol (e.g., 9a ) in acetone, add potassium carbonate (K₂CO₃, 6.5 equiv) and dimethyl sulfate ((CH₃)₂SO₂, 6.5 equiv).
-
Reflux the mixture for 24 hours.
-
After cooling, filter the mixture and concentrate the filtrate.
-
Purify the residue to obtain the methylated intermediate (e.g., 13a , yield ~90%).
Step B: Lithiation and Formylation
-
Dissolve the methylated intermediate (13a ) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add t-butyllithium (t-BuLi) dropwise and stir for 1 hour at 0°C.
-
Add N-methylformanilide and continue stirring for 3 hours at 0°C.
-
Quench the reaction with water and extract with an organic solvent.
-
Purify the crude product to obtain the methylated aldehyde (e.g., 14 , yield ~49%).
Step C: Demethylation
-
Dissolve the methylated aldehyde (14 ) in anhydrous CH₂Cl₂.
-
Cool to -78°C and add BBr₃.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Work up as described in the cyclization protocol to obtain this compound (3a , yield ~80%).
Caption: Comparison of direct vs. indirect formylation pathways.
Issue 3: Formation of Isomeric Impurities during Aromatic Bromination
When preparing the substituted bromoarene precursor, you observe the formation of a significant amount of an undesired regioisomer.
-
Symptom: NMR analysis of the brominated product shows a mixture of isomers (e.g., 5-10% of 5-bromo-3-alkyl-1,2-dimethoxybenzene instead of the desired 4-bromo isomer).[6]
-
Probable Cause: Standard bromination procedures (e.g., using Br₂ in an organic solvent) may not be sufficiently regioselective for highly activated aromatic rings.
-
Solution: Use a more regioselective bromination method. N-bromosuccinimide (NBS) catalyzed by silica gel has been reported to be highly effective for this purpose.[6]
-
Dissolve the aromatic precursor in a suitable solvent (e.g., carbon tetrachloride).
-
Add silica gel to the solution.
-
Add N-bromosuccinimide (NBS) portion-wise to the mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Filter off the silica gel and wash it with an appropriate solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product, if necessary, to yield the desired bromoarene with high regioselectivity.
Caption: Decision workflow for achieving regioselective bromination.
References
- 1. Cascade Claisen Rearrangement: Rapid Synthesis of Polysubstituted Salicylaldehydes and Total Syntheses of this compound and Gossypol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. The peroxidative coupling of this compound to (+)- and (-)-gossypol in cottonseed extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective coupling of this compound to form (+)-gossypol in moco cotton is mediated by a dirigent protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Publication : USDA ARS [ars.usda.gov]
- 6. Synthesis of this compound and its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of this compound and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the yield of Hemigossypol extraction from plants.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Hemigossypol extraction from plant materials.
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction experiments.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Yield | 1. Inappropriate Plant Material: this compound levels can vary significantly based on the plant species, cultivar, age, and tissue type. Developing cotton embryos are a known source.[1] 2. Inefficient Extraction Solvent: The solvent system may not be optimal for solubilizing this compound. 3. Degradation of this compound: this compound is a reactive aldehyde and can degrade due to high temperatures, prolonged extraction times, or oxidative processes.[2] 4. Binding to Plant Matrix: this compound can bind to proteins and other cellular components, reducing the free amount available for extraction.[2][3] | 1. Plant Material Selection: Use plant tissues known to have higher concentrations of this compound, such as developing cottonseed or plant tissues subjected to elicitor treatment. 2. Solvent Optimization: Test a range of solvents with varying polarities. Acetone, ethanol, and mixtures like butanol-ethanol-water have been shown to be effective for the related compound gossypol.[4][5] An acidic medium can improve extraction efficiency.[4] 3. Control Extraction Conditions: Maintain lower temperatures (e.g., below 50°C) and minimize extraction time to prevent degradation.[6] Consider performing extractions under an inert atmosphere (e.g., nitrogen) to reduce oxidation. 4. Acidification and Pre-treatment: The use of an acidified solvent can help to break the bonds between this compound and plant proteins.[7] |
| Inconsistent or Poorly Reproducible Yields | 1. Variability in Plant Material: Natural variations in plant biochemistry can lead to different starting concentrations of this compound. 2. Inconsistent Extraction Parameters: Minor variations in temperature, time, solvent-to-solid ratio, and agitation can significantly impact yield.[2][5] 3. Incomplete Extraction: The extraction process may not be sufficient to fully recover the this compound from the plant matrix. | 1. Standardize Plant Material: Use plant material from the same batch, grown under consistent conditions, and harvested at the same developmental stage. 2. Strict Protocol Adherence: Ensure all extraction parameters are precisely controlled and documented for each experiment. 3. Multiple Extraction Cycles: Perform multiple extractions on the same plant material and pool the extracts to ensure complete recovery. |
| Presence of Impurities in the Extract | 1. Co-extraction of Other Compounds: The solvent system may be extracting a wide range of other plant metabolites along with this compound. 2. Solvent Impurities: The solvents used may contain impurities that are concentrated during the evaporation step. | 1. Selective Extraction: Optimize the solvent system to be more selective for this compound. Consider a multi-step extraction with solvents of different polarities to remove unwanted compounds. 2. Use High-Purity Solvents: Employ high-performance liquid chromatography (HPLC) grade or equivalent high-purity solvents. |
| Difficulty in Quantifying this compound | 1. Interference from Other Compounds: Co-eluting compounds in HPLC analysis can interfere with the accurate quantification of this compound. 2. Lack of a Pure Standard: Accurate quantification requires a pure this compound standard for calibration. | 1. Optimize HPLC Method: Adjust the mobile phase composition, gradient, and column type to achieve better separation of this compound from interfering compounds. 2. Obtain or Synthesize a Standard: A certified reference standard of this compound is necessary for accurate quantification. |
Frequently Asked Questions (FAQs)
1. What are the best plant sources for high yields of this compound?
This compound is a precursor to gossypol and is typically found in developing glanded cottonseed.[1] Its production is also induced as a defense response in cotton plants, so tissues challenged with elicitors can be a good source.[8]
2. Which solvent system is most effective for this compound extraction?
While specific data for this compound is limited, studies on the closely related compound gossypol suggest that polar solvents are effective. A butanol-ethanol-water (80:15:5 v/v) mixture acidified with 0.5 M citric acid has been shown to extract up to 91.22% of gossypol from defatted cottonseed meal.[4] Acetone and ethanol are also commonly used solvents.[9]
3. How can I increase the natural production of this compound in my plant material?
The biosynthesis of this compound is part of the plant's defense mechanism and can be stimulated by the application of elicitors. Methyl jasmonate has been shown to significantly increase the production of gossypol, and by extension this compound, in cotton hairy roots.[8]
4. What is the role of pH in this compound extraction?
An acidic medium can improve the extraction yield of gossypol, and likely this compound, by preventing its binding to plant proteins and potentially hydrolyzing existing bonds.[4][7]
5. How can I prevent the degradation of this compound during extraction and storage?
This compound is susceptible to degradation. To minimize this, it is recommended to use lower extraction temperatures (below 50°C), limit the duration of the extraction, and store the extract at low temperatures in the dark, preferably under an inert atmosphere.[6]
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Cottonseed
This protocol is adapted from established methods for gossypol extraction.[4][5]
1. Sample Preparation:
-
Grind cottonseed kernels to a fine powder.
-
Defat the cottonseed powder by Soxhlet extraction with hexane for 8 hours to remove oils.
-
Air-dry the defatted meal to remove residual hexane.
2. Extraction:
-
Combine the defatted cottonseed meal with the extraction solvent in a flask. A recommended solvent system is a butanol-ethanol-water mixture (80:15:5 v/v) acidified with 0.5 M citric acid.[4]
-
Use a solid-to-solvent ratio of 1:15 (w/v).
-
Agitate the mixture on a shaker at a constant temperature (e.g., 40°C) for a defined period (e.g., 3 hours).
3. Isolation:
-
Separate the solid material from the liquid extract by vacuum filtration.
-
Collect the liquid extract.
-
Repeat the extraction process on the solid residue two more times with fresh solvent to maximize yield.
-
Pool the liquid extracts from all extraction cycles.
4. Concentration:
-
Evaporate the solvent from the pooled extract using a rotary evaporator under reduced pressure at a temperature below 45°C.
-
The resulting crude extract contains this compound and can be further purified by chromatographic techniques.
Protocol 2: Quantification of this compound by HPLC
This protocol is based on methods for gossypol analysis.
1. Sample Preparation:
-
Dissolve a known amount of the crude extract in the HPLC mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 80:20 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 20 µL.
3. Quantification:
-
Prepare a calibration curve using a pure this compound standard of known concentrations.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Data Presentation
Table 1: Comparison of Solvent Systems for Polyphenol Extraction Efficiency
| Solvent System | Relative Extraction Yield (%) | Reference |
| Butanol-Ethanol-Water (80:15:5 v/v) with 0.5 M Citric Acid | 91.22 (for Gossypol) | [4] |
| 70% Aqueous Acetone | High (Qualitative) | [9] |
| 95% Ethanol | Effective (Qualitative) | [7] |
| Methanol | High (Qualitative) | [10] |
Table 2: Influence of Extraction Parameters on Gossypol Yield
| Parameter | Condition | Effect on Yield | Reference |
| Temperature | Increase from 318 K to 348 K | Increased extraction | [4] |
| Solvent-to-Solid Ratio | Increase up to 15:1 | Increased extraction | [4] |
| Extraction Time | Increase up to 180 min | Increased extraction | [4] |
| Acid Concentration | Increase up to 0.5 M | Increased extraction | [4] |
Visualizations
Signaling Pathway for Elicitor-Induced this compound Biosynthesis
Caption: Elicitor-induced signaling pathway for this compound biosynthesis.
Experimental Workflow for this compound Extraction and Quantification
Caption: Experimental workflow for this compound extraction and analysis.
References
- 1. Polyphenols: Extraction Methods, Antioxidative Action, Bioavailability and Anticarcinogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. huataioilmachine.com [huataioilmachine.com]
- 4. zenodo.org [zenodo.org]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
- 7. US5112637A - Extraction of gossypol from cottonseed - Google Patents [patents.google.com]
- 8. Cotton WRKY1 Mediates the Plant Defense-to-Development Transition during Infection of Cotton by Verticillium dahliae by Activating JASMONATE ZIM-DOMAIN1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
Hemigossypol Stability and Degradation: A Technical Support Center
For researchers, scientists, and drug development professionals working with hemigossypol, ensuring its stability in solution is paramount for obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that influence the stability of this compound in solution?
A1: this compound, a precursor in the biosynthesis of gossypol, is a polyphenolic compound susceptible to degradation.[1][2] Key factors influencing its stability in solution include:
-
pH: The pH of the solution can significantly impact the stability of phenolic compounds. While specific data for this compound is limited, related compounds like gossypol show varying stability at different pH levels.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.
-
Light: Exposure to light, particularly UV radiation, can lead to the degradation of photosensitive compounds like gossypol and likely its precursor, this compound.[3]
-
Solvent: The choice of solvent can affect the stability of this compound. For its dimer, gossypol, stability is higher in chloroform compared to more polar solvents like methanol or DMSO.[4]
-
Presence of Oxidizing Agents: Oxidizing agents can promote the degradation of phenolic compounds.
-
Enzymatic Activity: In biological systems, enzymes such as peroxidases can catalyze the coupling of this compound to form gossypol.[5]
Q2: What are the known degradation products of this compound?
A2: The primary "degradation" product of this compound in a biosynthetic context is its dimer, gossypol .[2][5] This conversion is an oxidative coupling reaction. Other potential degradation products arising from chemical instability in solution are less well-documented. However, based on the reactivity of similar phenolic aldehydes, degradation could involve oxidation of the aldehyde and hydroxyl groups. One study identified this compound as a degradation product of gossypol with a measured m/z of 268.53.[3] Further research is needed to fully characterize the degradation pathways and products of this compound under various stress conditions.
Q3: How can I monitor the stability of my this compound solution?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique for monitoring the stability of this compound and its related compounds.[6][7] A stability-indicating HPLC method should be able to separate the intact this compound from its degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify and characterize any degradation products formed.[1]
Q4: What are the recommended storage conditions for this compound solutions?
A4: Based on the known instability of related compounds, the following storage conditions are recommended to minimize degradation:
-
Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Inert Atmosphere: For long-term storage, consider purging the solution with an inert gas like nitrogen or argon to minimize oxidation.
-
Solvent Selection: If compatible with your experimental design, consider using a less polar solvent where stability might be enhanced.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Concentration in Solution
Possible Causes:
-
Inappropriate Solvent: The solvent may be promoting degradation.
-
Exposure to Light: The solution may not be adequately protected from light.
-
Elevated Temperature: The storage or experimental temperature may be too high.
-
Incorrect pH: The pH of the solution may be unfavorable for this compound stability.
-
Oxidation: The presence of dissolved oxygen could be causing oxidative degradation.
Troubleshooting Steps:
-
Solvent Check: If possible, test the stability of this compound in an alternative, less polar solvent.
-
Light Protection: Ensure the solution is stored in an amber vial or a container wrapped in aluminum foil at all times.
-
Temperature Control: Store stock solutions at -20°C or -80°C. For experiments at room temperature, prepare fresh solutions and use them promptly.
-
pH Adjustment: If your experiment allows, buffer the solution to a pH where this compound exhibits maximum stability (requires preliminary pH stability studies).
-
Deoxygenation: For sensitive applications, degas the solvent before preparing the solution and consider working under an inert atmosphere.
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
Possible Causes:
-
Degradation of this compound: The new peaks are likely degradation products.
-
Contamination: The solvent or glassware may be contaminated.
Troubleshooting Steps:
-
Forced Degradation Study: To confirm if the new peaks are degradation products, perform a forced degradation study. Expose a sample of the this compound solution to stress conditions (e.g., heat, light, acid, base, oxidation) and monitor the appearance and growth of the new peaks by HPLC.[8][9][10]
-
LC-MS Analysis: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks to help in their identification.
-
Blank Analysis: Run a blank injection of the solvent to rule out contamination.
-
Glassware Cleaning: Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent before use.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general approach to intentionally degrade this compound to identify potential degradation products and develop a stability-indicating analytical method.[8][9][10]
Materials:
-
This compound standard
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with UV or PDA detector
-
LC-MS system (for identification of degradation products)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 80°C) for a defined period.
-
Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp or direct sunlight) for a defined period. Keep a control sample wrapped in foil.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Analyze the samples by a suitable HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a small percentage of acid like formic or trifluoroacetic acid) is a good starting point.
-
Monitor the chromatograms for the decrease in the this compound peak area and the appearance of new peaks.
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound under each condition.
-
If new peaks are observed, use LC-MS to obtain their mass spectra to aid in structural elucidation.
-
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration (example) |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 6, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 2, 6, 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 2, 6, 24 hours |
| Thermal | Heat | 80°C | 24, 48, 72 hours |
| Photolytic | UV light/Sunlight | Room Temperature | 24, 48, 72 hours |
Visualizations
Caption: Factors influencing this compound degradation.
Caption: Workflow for this compound stability testing.
References
- 1. Biodegradation of Free Gossypol by Helicoverpa armigera Carboxylesterase Expressed in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a constituent in developing glanded cottonseed (Gossypium hirsutum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C15H16O4 | CID 115300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The peroxidative coupling of this compound to (+)- and (-)-gossypol in cottonseed extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. medcraveonline.com [medcraveonline.com]
Technical Support Center: Overcoming Low Aqueous Solubility of Hemigossypol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hemigossypol. Our goal is to help you overcome challenges related to its low solubility in aqueous media, a critical factor for successful in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a natural sesquiterpenoid and a precursor in the biosynthesis of gossypol, a compound with known biological activities. Like gossypol, this compound is a polyphenolic compound, which contributes to its low solubility in water. This poor aqueous solubility can significantly hinder its study in biological systems, leading to challenges in formulation, inaccurate dosing, and reduced bioavailability in preclinical studies.
Q2: What are the primary strategies to improve the aqueous solubility of this compound?
Several formulation strategies can be employed to enhance the aqueous solubility of this compound. These include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.
-
Surfactant-mediated solubilization: Incorporating surfactants to form micelles that encapsulate the drug.
-
Cyclodextrin complexation: Forming inclusion complexes with cyclodextrins.
-
Nanoparticle formulation: Reducing the particle size to the nanometer range to increase surface area and dissolution rate.
-
Liposomal encapsulation: Encapsulating this compound within lipid bilayers.
-
Solid dispersion: Dispersing this compound in a solid hydrophilic carrier.
-
Chemical modification: Synthesizing more soluble derivatives of this compound.
Q3: How do I choose the best solubilization method for my experiment?
The choice of method depends on several factors, including the required concentration of this compound, the experimental system (in vitro vs. in vivo), potential toxicity of the excipients, and the desired stability of the formulation. For initial in vitro screening, co-solvents or surfactant-based methods might be sufficient. For in vivo studies, more advanced formulations like nanoparticles or liposomes are often preferred to improve bioavailability and reduce potential toxicity.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution of a stock solution.
Problem: You have dissolved this compound in an organic solvent (e.g., DMSO, ethanol), but it precipitates when you dilute it into your aqueous experimental medium (e.g., cell culture media, buffer).
Possible Causes & Solutions:
| Cause | Solution |
| Solvent concentration is too high in the final dilution. | Keep the final concentration of the organic solvent as low as possible, typically below 1% (v/v), to avoid solvent-induced toxicity and precipitation. |
| The aqueous medium cannot solubilize the target concentration of this compound. | Consider using a pre-formulated solution of this compound using one of the methods described below (co-solvents, surfactants, etc.) before adding it to your final aqueous medium. |
| pH of the aqueous medium. | This compound's solubility may be pH-dependent. Evaluate the solubility at different pH values to find the optimal condition for your experiment. |
Data Presentation: Solubility of Gossypol (as a proxy for this compound)
Disclaimer: The following data is for Gossypol, a closely related compound to this compound. Specific solubility data for this compound is limited. This table is intended to provide a general indication of solubility in different solvents. Researchers should determine the specific solubility of this compound for their particular experimental conditions.
| Solvent System | Approximate Solubility of Gossypol | Citation |
| Water | Insoluble | [1][2] |
| Ethanol | ~14.3 mg/mL | [3] |
| DMSO (Dimethyl sulfoxide) | ~16.7 mg/mL | [3] |
| DMF (Dimethylformamide) | ~20 mg/mL | [3] |
| 1:1 (v/v) DMF:PBS (pH 7.2) | ~0.5 mg/mL | [3] |
Experimental Protocols
Co-solvent System
This method is suitable for initial in vitro experiments where a low concentration of an organic solvent is tolerable.
Protocol:
-
Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent such as DMSO or ethanol.
-
To prepare the working solution, slowly add the this compound stock solution to the aqueous buffer or cell culture medium while vortexing or stirring vigorously.
-
Ensure the final concentration of the organic solvent in the aqueous medium is minimal (e.g., <1% v/v) to avoid toxicity and precipitation.
Diagram: Co-Solvent Method Workflow
Caption: Workflow for preparing a this compound solution using a co-solvent.
Surfactant-Mediated Solubilization
Surfactants form micelles that can encapsulate hydrophobic molecules like this compound, increasing their apparent solubility in water.[4]
Protocol:
-
Select a biocompatible surfactant such as Tween® 80 or Cremophor® EL.
-
Prepare an aqueous solution of the surfactant at a concentration above its critical micelle concentration (CMC).
-
Add this compound powder directly to the surfactant solution.
-
Stir the mixture vigorously, potentially with gentle heating, until the this compound is fully dissolved.
-
Filter the solution through a 0.22 µm filter to remove any undissolved particles.
Diagram: Surfactant Solubilization Signaling Pathway
Caption: this compound encapsulation within a surfactant micelle.
Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules.
Protocol:
-
Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has good water solubility.
-
Prepare an aqueous solution of the cyclodextrin.
-
Add this compound to the cyclodextrin solution.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
The resulting solution can be filtered and, if necessary, lyophilized to obtain a solid powder of the this compound-cyclodextrin complex, which can be readily reconstituted in water.
Diagram: Cyclodextrin Complexation Workflow
Caption: Workflow for preparing a this compound-cyclodextrin inclusion complex.
Nanoparticle Formulation (Emulsification-Solvent Evaporation Method)
This method is adapted from protocols for preparing gossypol nanoparticles and is suitable for creating formulations for in vivo studies.[5]
Protocol:
-
Dissolve this compound and a polymer (e.g., polyethylene glycol-maleimide, mPEG-Mal) in a volatile organic solvent (e.g., dichloromethane).
-
Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol).
-
Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water emulsion.
-
Evaporate the organic solvent under reduced pressure.
-
The nanoparticles can be collected by centrifugation and washed to remove excess surfactant.
-
Resuspend the nanoparticles in an appropriate aqueous buffer.
Diagram: Nanoparticle Formulation Workflow
Caption: Workflow for preparing this compound-loaded nanoparticles.
Liposomal Encapsulation (Thin-Film Hydration Method)
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.
Protocol:
-
Dissolve lipids (e.g., a mixture of phosphatidylcholine and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform:methanol mixture).
-
Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.
-
Hydrate the lipid film with an aqueous buffer by rotating the flask, leading to the formation of multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size.
Diagram: Liposome Encapsulation Logical Relationship
Caption: Logical steps for encapsulating this compound in liposomes.
References
- 1. GOSSYPOL CAS#: 303-45-7 [m.chemicalbook.com]
- 2. Gossypol | C30H30O8 | CID 3503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. US5112637A - Extraction of gossypol from cottonseed - Google Patents [patents.google.com]
- 5. [Determination of gossypol solubility] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hemigossypol Quantification by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hemigossypol quantification by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC method for this compound and Gossypol analysis?
A common and effective method for the analysis of gossypol and its related compounds is Reverse Phase HPLC (RP-HPLC). This typically involves a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like phosphoric or acetic acid to improve peak shape and resolution.[1][2] Detection is commonly performed using a UV detector at a wavelength of 254 nm.[1][2]
Q2: How can I separate the enantiomers of gossypol, (+) and (-)-gossypol?
To separate the enantiomers of gossypol, a derivatization step is typically required prior to HPLC analysis.[3][4] A widely used method involves derivatization with (R)-(-)-2-amino-1-propanol to form diastereomeric complexes that can then be separated on a standard C18 column.[3][4] Chiral HPLC columns, such as those with a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase, can also be used for direct enantiomeric separation.[5][6]
Q3: What are the key considerations for sample preparation when analyzing this compound?
Sample preparation is critical for accurate quantification and to prevent issues like column contamination. For plasma samples, a common technique is protein precipitation using acetonitrile.[7] For cottonseed oil, liquid-liquid extraction with a solvent system like hexane and N,N-dimethylformamide:water can be employed to selectively extract gossypol.[8][9] It is also crucial to dissolve the final sample in a solvent that is compatible with the mobile phase to avoid peak distortion.[10][11]
Q4: My gossypol standard seems to be degrading. How can I ensure its stability?
Gossypol stability is highly dependent on the solvent and storage conditions.[12][13] Studies have shown that gossypol can degrade in certain solvents, such as methanol.[1] Chloroform has been identified as a solvent in which gossypol exhibits high stability.[12][13] It is recommended to prepare standards fresh and store them in a stable solvent, protected from light and at a low temperature to minimize degradation.[2][12] Tautomerization of gossypol can also occur in solution, which may be observed as changes in the chromatogram over time.[12][13]
Troubleshooting Guide
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?
A: Peak tailing is a common issue in HPLC and can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar analytes like this compound, causing tailing.[14][15]
-
Column Overload: Injecting too much sample can lead to peak distortion.[11][14]
-
Column Contamination or Degradation: Accumulation of strongly retained compounds from the sample matrix on the column can lead to poor peak shape.[14]
-
Solution: Use a guard column to protect the analytical column. If the column is contaminated, try washing it with a strong solvent. If the problem persists, the column may need to be replaced.[16]
-
-
Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[10][15]
Problem 2: Inconsistent Retention Times
Q: The retention time of my this compound peak is shifting between injections. What should I check?
A: Fluctuating retention times can compromise the reliability of your results. Consider the following potential causes:
-
Mobile Phase Composition: Inconsistent preparation of the mobile phase is a frequent cause of retention time drift.
-
Column Temperature: Variations in column temperature can lead to shifts in retention time.[18]
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.
-
-
Pump and System Leaks: Leaks in the HPLC system can cause pressure fluctuations and, consequently, inconsistent flow rates and retention times.
-
Solution: Inspect the pump, fittings, and connections for any signs of leaks. Salt buildup around fittings can be an indicator of a leak.[19]
-
Problem 3: No Peak or Very Small Peak Detected
Q: I'm not seeing a peak for this compound, or the peak is much smaller than expected. What could be wrong?
A: The absence or unexpected size of a peak can be frustrating. Here are some troubleshooting steps:
-
Sample Degradation: As mentioned, this compound can be unstable.
-
Incorrect Wavelength: The detector may not be set to the optimal wavelength for this compound detection.
-
Injection Issues: A problem with the autosampler or manual injector can lead to no sample being injected.
-
Solution: Check the injector for any blockages or air bubbles. Ensure the correct injection volume is set.
-
-
Detector Malfunction: The detector lamp may be failing or turned off.
-
Solution: Check the detector status and lamp life.
-
Experimental Protocols
Protocol 1: General Quantification of Gossypol
This protocol is adapted from a method for the determination of gossypol and its degradation products.[1]
-
Chromatographic Conditions:
-
Standard Preparation:
-
Sample Preparation (from cottonseed meal):
-
Extract a known amount of the sample with a suitable solvent (e.g., 70% aqueous acetone).[8]
-
Centrifuge or filter the extract to remove particulate matter.
-
Dilute the extract with the mobile phase before injection.
-
Protocol 2: Enantiomeric Separation of (+)- and (-)-Gossypol
This protocol is based on a method involving derivatization.[3][4]
-
Derivatization:
-
Chromatographic Conditions:
-
Analysis:
-
Inject the derivatized sample. The two diastereomers will elute at different retention times, allowing for their individual quantification.
-
Quantitative Data Summary
| Parameter | Method 1[2] | Method 2[1] | Method 3[7] |
| Analyte | Gossypol | Gossypol | R-(-)-gossypol |
| Matrix | Cottonseed | Culture Medium | Human Plasma |
| Column | C18 (4.6 x 250 mm, 5 µm) | RP-C18 (4.6 x 250 mm, 5µm) | Zorbax Eclipse XDB C18 |
| Mobile Phase | Methanol:0.5% Acetic Acid (90:10) | Acetonitrile:Water (80:20) + 0.1% Phosphoric Acid | Acetonitrile:10mM KH2PO4, pH 3.0 (80:20) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm | UV |
| Linearity Range | 3 - 60 µg/mL | 2.5 - 40 µg/mL | 56 - 3585 ng/mL |
| Recovery | > 94% | > 97.6% | Not explicitly stated |
| Limit of Detection | Not explicitly stated | 0.2 µg/mL | 28 ng/mL |
| Limit of Quantification | Not explicitly stated | 0.5 µg/mL | Not explicitly stated |
Visualizations
Caption: Troubleshooting workflow for poor peak shape in HPLC.
Caption: General workflow for HPLC method development and validation.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. ias.ac.in [ias.ac.in]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. scispace.com [scispace.com]
- 5. Determination of gossypol enantiomer ratio in cotton plants by chiral higher-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Gossypol Enantiomer Ratio in Cotton Plants by Chiral Higher-Performance Liquid Chromatography | CoLab [colab.ws]
- 7. A validated HPLC assay for the determination of R-(-)-gossypol in human plasma and its application in clinical pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 9. researchgate.net [researchgate.net]
- 10. obrnutafaza.hr [obrnutafaza.hr]
- 11. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. Investigating Stability and Tautomerization of Gossypol—A Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. agilent.com [agilent.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. pharmaguru.co [pharmaguru.co]
- 18. lcms.cz [lcms.cz]
- 19. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Optimizing Reaction Conditions for Hemigossypol Derivatization
Welcome to the technical support center for Hemigossypol derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the derivatization of this compound for analytical purposes.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for analysis?
A1: Derivatization is a chemical modification of an analyte to enhance its analytical properties. For this compound, which contains polar functional groups (hydroxyl and aldehyde), derivatization is often crucial for:
-
Improved Volatility: For Gas Chromatography (GC) analysis, native this compound is not sufficiently volatile. Derivatization converts polar groups into less polar, more volatile ones.
-
Enhanced Thermal Stability: High temperatures in the GC inlet and column can cause degradation of underivatized this compound. Derivatization protects the functional groups and prevents thermal decomposition.
-
Increased Detectability: Derivatization can introduce a chromophore or fluorophore, enhancing detection by UV-Vis or fluorescence detectors in High-Performance Liquid Chromatography (HPLC).
-
Improved Chromatographic Separation: By altering the polarity and size of the molecule, derivatization can lead to better peak shape and resolution in both GC and HPLC.
Q2: What are the most common derivatization strategies for a molecule like this compound?
A2: Given this compound's structure, which includes phenolic hydroxyl groups and an aldehyde group, the most common derivatization strategies target these functionalities. These include:
-
Silylation: This is a very common technique for GC analysis. A silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen in the hydroxyl groups with a trimethylsilyl (TMS) group.
-
Acylation: This involves the introduction of an acyl group. It can be used for both GC and HPLC to decrease polarity and improve stability.
-
Alkylation: This method introduces an alkyl group, which can also enhance volatility for GC analysis.
-
Oximation (specifically for the aldehyde group): Methoxyamination (using Methoxyamine hydrochloride, MeOx) is often performed prior to silylation to prevent the aldehyde group from forming multiple derivatives (enol forms), which would complicate chromatographic analysis.[1]
Q3: I am not getting any derivatized product. What could be the issue?
A3: A complete lack of product can be due to several factors:
-
Reagent Quality: Derivatizing agents, especially silylating agents, are highly sensitive to moisture. Ensure your reagents are fresh and have been stored under anhydrous conditions.
-
Sample Purity: Impurities in your this compound sample can interfere with the reaction.
-
Reaction Conditions: The temperature and reaction time may not be optimal. Refer to the recommended starting conditions in the tables below and consider optimizing them for your specific setup.
-
Solvent Issues: The solvent used must be compatible with the derivatization reaction and should also be anhydrous.
Q4: My chromatogram shows multiple peaks for my derivatized this compound. What is happening?
A4: The presence of multiple peaks can indicate:
-
Incomplete Derivatization: Not all functional groups on the this compound molecule have reacted, leading to a mixture of partially and fully derivatized products. Try increasing the amount of derivatizing agent, the reaction time, or the temperature.
-
Side Reactions: The derivatizing agent might be reacting with other components in your sample matrix.
-
Isomerization: For aldehydes, tautomerization can lead to multiple derivatives. A two-step derivatization, starting with methoximation followed by silylation, can prevent this.[1]
-
Degradation: The reaction conditions might be too harsh, causing the this compound or its derivative to degrade.
Troubleshooting Guides
Issue 1: Low Derivatization Yield
| Potential Cause | Troubleshooting Step |
| Moisture Contamination | Use fresh, high-quality, anhydrous reagents and solvents. Dry glassware thoroughly before use. |
| Insufficient Reagent | Increase the molar excess of the derivatizing agent. A 10-fold to 100-fold excess is a common starting point. |
| Suboptimal Reaction Time | Increase the reaction time. Monitor the reaction progress at different time points to determine the optimal duration. |
| Suboptimal Temperature | Adjust the reaction temperature. Some reactions proceed well at room temperature, while others require heating. |
| Sample Matrix Effects | Purify the this compound sample to remove interfering substances. |
Issue 2: Poor Peak Shape in Chromatography
| Potential Cause | Troubleshooting Step |
| Incomplete Derivatization | See "Low Derivatization Yield" troubleshooting. Partially derivatized compounds can lead to tailing peaks. |
| Adsorption on Column | Ensure the GC liner and column are properly deactivated. For HPLC, consider using a different column chemistry. |
| Overloading the Column | Inject a smaller volume or a more dilute sample. |
| Derivative Instability | Analyze the sample immediately after derivatization. Some derivatives can degrade over time. |
Experimental Protocols & Data
Silylation for GC-MS Analysis (Two-Step: Methoxyimation and Silylation)
This two-step protocol is recommended to ensure complete and uniform derivatization of this compound, particularly to stabilize the aldehyde group.
Experimental Workflow:
Caption: Two-step derivatization workflow for GC-MS analysis.
Methodology:
-
Drying: Place 10-100 µg of the dried this compound extract in a micro-reaction vial. Ensure the sample is completely dry, as moisture will deactivate the silylating reagent.
-
Methoxyimation: Add 50 µL of Methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL). Cap the vial tightly and vortex for 1 minute. Incubate at a controlled temperature (e.g., 37°C) for 90 minutes.[1]
-
Silylation: Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Cap the vial tightly and vortex for 1 minute. Incubate at the same temperature for 30 minutes.[1]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Table 1: Recommended Starting Conditions for Silylation (Optimization may be required)
| Parameter | Recommended Range | Notes |
| Methoxyimation Temperature | 30 - 60 °C | Higher temperatures can speed up the reaction but may risk degradation. |
| Methoxyimation Time | 60 - 120 minutes | Ensure complete reaction with the aldehyde group. |
| Silylation Temperature | 30 - 80 °C | Higher temperatures can improve the derivatization of sterically hindered hydroxyl groups. |
| Silylation Time | 30 - 60 minutes | Longer times may be needed for complete derivatization. |
| Reagent Volume | 50 - 100 µL | Should be in sufficient excess to derivatize all active sites. |
Logical Troubleshooting Flow
Caption: A logical workflow for troubleshooting derivatization issues.
This technical support guide provides a starting point for optimizing your this compound derivatization protocol. Due to the specific nature of each experimental setup, further optimization of the provided conditions may be necessary to achieve the desired results.
References
Preventing the oxidation of Hemigossypol during storage.
Welcome to the technical support center for Hemigossypol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of this compound during storage. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
This compound is a natural sesquiterpenoid phenol containing an aldehyde group. Its chemical structure, featuring both phenolic hydroxyl groups and an aldehyde moiety, makes it highly susceptible to oxidation. The phenolic groups can easily donate electrons, making them targets for oxidizing agents, while the aldehyde group can be oxidized to a carboxylic acid. This inherent reactivity means that exposure to oxygen, light, and elevated temperatures can lead to its degradation.
Q2: What are the likely products of this compound oxidation?
While specific degradation pathways for this compound are not extensively documented, based on the chemistry of similar phenolic aldehydes, oxidation is expected to yield several products. These may include the formation of quinone-like structures from the phenolic rings, conversion of the aldehyde to a carboxylic acid, and dimerization to form Gossypol or other coupled products.[1][2][3]
Q3: What are the ideal storage conditions for this compound?
To minimize oxidation, this compound should be stored under conditions that limit its exposure to oxygen, light, and heat. The ideal storage conditions are derived from best practices for reactive phenolic and terpenoid compounds.[4][5][6][7]
Q4: Should I use an antioxidant to stabilize this compound?
The use of antioxidants can be a viable strategy to inhibit the oxidation of this compound. Phenolic antioxidants like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are commonly used to stabilize organic compounds. Natural antioxidants such as tocopherols (Vitamin E) or ascorbic acid (Vitamin C) could also be considered. However, the choice of antioxidant and its concentration should be carefully validated for compatibility and effectiveness with this compound in your specific application.
Q5: How can I monitor the stability of my this compound sample?
Regularly assessing the purity and integrity of your this compound sample is crucial. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection are well-suited for this purpose. A decrease in the peak area corresponding to this compound and the appearance of new peaks would indicate degradation. Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) can be used to identify the degradation products.
Troubleshooting Guide
This guide addresses common problems researchers may encounter when storing and handling this compound.
| Problem | Possible Causes | Recommended Solutions |
| Discoloration of solid this compound (e.g., turning yellow or brown) | Oxidation due to exposure to air and/or light. | Store the solid compound in an amber vial under an inert atmosphere (argon or nitrogen). Ensure the container is tightly sealed. Store at low temperatures (-20°C or -80°C). |
| Precipitate formation or color change in this compound solutions | Oxidation or reaction with the solvent. Solvent impurities (e.g., peroxides in ethers) can initiate degradation. | Use high-purity, deoxygenated solvents. Prepare solutions fresh before use. If storage of a solution is necessary, store under an inert atmosphere in the dark at low temperatures. Consider the use of a suitable antioxidant. |
| Inconsistent experimental results | Degradation of the this compound stock. | Regularly check the purity of your this compound stock using HPLC. Aliquot the stock to avoid repeated freeze-thaw cycles and contamination. |
| Loss of biological activity | Chemical modification of this compound due to oxidation. | Follow strict storage and handling protocols to minimize degradation. Confirm the integrity of the compound before conducting biological assays. |
Factors Influencing this compound Stability
The following table summarizes the key factors that can affect the stability of this compound during storage.
| Factor | Effect on Stability | Recommendation |
| Temperature | Higher temperatures accelerate the rate of oxidation.[8][9][10][11][12] | Store at low temperatures, ideally at -20°C for short-term and -80°C for long-term storage. |
| Oxygen | Direct exposure to oxygen is a primary driver of oxidation.[13][14][15] | Store under an inert atmosphere (e.g., argon or nitrogen).[13][16] Use airtight containers.[5] |
| Light | UV radiation can provide the energy to initiate oxidative reactions.[17] | Store in amber or opaque containers to protect from light.[5] |
| Moisture/Humidity | The presence of water can facilitate certain oxidative pathways.[18] | Store in a dry environment. Use desiccants if necessary. |
| pH (in solution) | The stability of phenolic compounds can be pH-dependent. Alkaline conditions can promote the oxidation of phenols.[19] | Buffer solutions to a pH where this compound is most stable (typically neutral to slightly acidic for phenols). |
| Solvent Purity | Impurities in solvents, such as peroxides, can act as initiators for oxidation. | Use high-purity, peroxide-free solvents. |
Experimental Protocols
Protocol 1: HPLC Method for Assessing this compound Stability
This protocol provides a general method for monitoring the degradation of this compound over time.
-
Preparation of Standards: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: At each time point of your stability study, accurately weigh a portion of the stored this compound and dissolve it in the mobile phase to a known concentration.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standards and samples. Quantify the amount of this compound remaining in the samples by comparing the peak area to the calibration curve. The appearance of new peaks indicates the formation of degradation products.
Protocol 2: Accelerated Stability Study
This protocol can be used to quickly assess the impact of different storage conditions.
-
Sample Aliquoting: Aliquot your this compound sample into multiple vials for each test condition.
-
Condition Setup:
-
Temperature: Store vials at different temperatures (e.g., -80°C, -20°C, 4°C, and an elevated temperature like 40°C).
-
Atmosphere: For each temperature, have one set of vials under ambient air and another set purged with an inert gas (argon or nitrogen).
-
Light: For each of the above, have one set protected from light (wrapped in foil or in an amber vial) and one exposed to ambient light.
-
-
Time Points: Pull one vial from each condition at specified time points (e.g., 0, 1 week, 2 weeks, 1 month, 3 months).
-
Analysis: Analyze the samples using the HPLC method described in Protocol 1 to determine the percentage of this compound remaining.
-
Data Presentation: Present the data in a table comparing the percentage of degradation under each condition over time.
Visualizations
Caption: Potential oxidation pathways of this compound.
Caption: Troubleshooting workflow for suspected this compound degradation.
References
- 1. "Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the " by Md Sohel Rana and Marcelo I. Guzman [uknowledge.uky.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. bucannalabs.com [bucannalabs.com]
- 6. agilent.com [agilent.com]
- 7. How to Preserve Terpenes: Storage & Handling Guide for Cannabis Products | Terpene Belt Farms [terpenebeltfarms.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Inert gas - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. The Importance of Inerting [airproducts.ie]
- 16. avantiresearch.com [avantiresearch.com]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Hemigossypol Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve artifact formation during the mass spectrometry analysis of Hemigossypol.
Frequently Asked Questions (FAQs)
Q1: I am seeing multiple unexpected peaks in my this compound mass spectrum besides the expected molecular ion. What are they?
Unexpected peaks in the mass spectrum of a pure compound like this compound are common and can typically be attributed to several predictable phenomena:
-
Adduct Formation: This is the most common source of additional peaks in soft ionization techniques like Electrospray Ionization (ESI).[1] Adducts are ions formed when your analyte molecule (M) associates with other ions present in the solvent or from contaminants.[1][2] Instead of seeing just the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, you may see peaks corresponding to sodium [M+Na]⁺, potassium [M+K]⁺, or solvent adducts.[3][4]
-
In-Source Fragmentation: this compound, as a polyphenol, may fragment within the ion source of the mass spectrometer before it reaches the mass analyzer.[5] These fragments will appear as peaks with a lower mass-to-charge ratio (m/z) than the parent molecule. This is different from tandem MS (MS/MS) fragmentation, which occurs in a collision cell after the precursor ion is isolated.
-
Contaminants: Peaks may arise from contaminants in your sample, solvents, or from the LC-MS system itself.[6] Common contaminants include plasticizers, slip agents, or carryover from previous injections.[7]
-
Isotopologues: Naturally occurring isotopes (e.g., ¹³C) will produce a predictable pattern of low-intensity peaks at M+1, M+2, etc., m/z units higher than the monoisotopic mass.
Q2: My this compound appears to be fragmenting in the ion source. How can I minimize this?
In-source fragmentation, or in-source collision-induced dissociation (CID), is a known phenomenon for polyphenolic compounds.[5][8] It occurs when molecules are subjected to overly energetic conditions within the ion source.
To minimize this:
-
Reduce Fragmentor/Cone Voltage: This is the primary instrument parameter that controls the energy applied to ions as they enter the mass spectrometer.[8] Systematically lowering the fragmentor (Agilent) or cone (Waters) voltage can significantly reduce unwanted fragmentation.
-
Optimize Ionization Source: For polyphenols, heated electrospray ionization (H-ESI) has been shown to produce less in-source fragmentation compared to atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI).[5]
-
Use Negative Ion Mode: For many polyphenols, negative ion mode is preferred as it often produces a stable deprotonated molecular ion [M-H]⁻ with less fragmentation compared to the positive ion mode.[9]
Q3: My signal is weak or unstable. What are the common causes?
Poor signal intensity or an unstable spray can make data unreliable. Common causes include:
-
Incorrect Sample Concentration: Samples that are too dilute will produce a weak signal, while overly concentrated samples can cause ion suppression.[10]
-
Suboptimal Ionization Conditions: Ensure that source parameters like gas flows, temperatures, and capillary voltage are optimized for your analyte and flow rate.[10]
-
System Contamination or Clogs: Contaminants in the ion source or a clogged nebulizer can lead to an unstable spray and poor signal.[11]
-
Leaks: Air leaks in the GC or LC system can introduce oxygen, leading to reduced response and an elevated baseline.[7][12]
Q4: How can I ensure the stability of my this compound sample before and during analysis?
While specific stability data for this compound is limited, studies on its dimer, Gossypol, provide valuable insights. Gossypol shows fair stability in chloroform, with observed spectral changes often being due to tautomerization rather than chemical degradation.[13][14]
Recommendations for Sample Handling:
-
Solvent Choice: Consider using a less reactive solvent. Gossypol was found to be highly stable in chloroform.[13]
-
Minimize Exposure: Like many polyphenols, this compound may be sensitive to light and oxygen. Prepare samples fresh, store them in amber vials, and keep them chilled in the autosampler.
-
pH Control: The pH of the mobile phase can influence the stability and ionization of phenolic compounds. Buffering the mobile phase may be necessary.
Troubleshooting Guides
Guide 1: Systematic Identification of Unexpected Peaks
Use the following workflow to diagnose the origin of unexpected peaks in your mass spectrum.
References
- 1. acdlabs.com [acdlabs.com]
- 2. learning.sepscience.com [learning.sepscience.com]
- 3. support.waters.com [support.waters.com]
- 4. scribd.com [scribd.com]
- 5. Ultrahigh pressure liquid chromatography-atmospheric pressure photoionization-tandem mass spectrometry for the determination of polyphenolic profiles ... - Analytical Methods (RSC Publishing) DOI:10.1039/C6AY00929H [pubs.rsc.org]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. In-source fragmentation and accurate mass analysis of multiclass flavonoid conjugates by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MS and MS/MS Spectra of Polyphenols | Natural Chemistry Research Group [naturalchemistry.utu.fi]
- 10. gmi-inc.com [gmi-inc.com]
- 11. cgspace.cgiar.org [cgspace.cgiar.org]
- 12. shimadzu.co.uk [shimadzu.co.uk]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Hemigossypol Interference in Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the interference of Hemigossypol and related polyphenolic compounds in commonly used cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my cell viability assay?
This compound is a natural polyphenolic compound and a biosynthetic precursor to Gossypol, a substance known for its anticancer properties. Like many polyphenols, this compound possesses redox properties, meaning it can participate in oxidation-reduction reactions. This chemical reactivity can directly interact with the reagents used in many colorimetric and fluorometric cell viability assays, leading to inaccurate results that are not representative of true cell health.
Q2: Which cell viability assays are most susceptible to interference by this compound?
Assays that rely on the reduction of a chemical substrate to produce a colored or fluorescent signal are particularly vulnerable. This includes:
-
Tetrazolium-based assays: MTT, MTS, XTT, and WST assays are all susceptible to direct reduction of the tetrazolium salt by this compound, leading to a false-positive signal for cell viability (i.e., an underestimation of cytotoxicity).
-
Resazurin (AlamarBlue)-based assays: Similar to tetrazolium assays, the redox-active nature of this compound can lead to the chemical reduction of resazurin to the fluorescent resorufin, which can mask true cytotoxic effects.
Q3: Are there alternative assays that are less prone to interference from this compound?
Yes, assays with different detection principles are generally more reliable when working with redox-active compounds like this compound. These include:
-
ATP-based assays: These assays measure the level of intracellular ATP, a direct indicator of metabolically active, viable cells. The luciferase-based detection is less likely to be directly affected by the redox properties of this compound, although direct inhibition of the luciferase enzyme should be considered.
-
Lactate Dehydrogenase (LDH) assays: These assays measure the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity. As this assay measures an enzyme already present in the cells, it is less prone to direct chemical interference from the compound itself. However, it's important to test for direct inhibition of the LDH enzyme by the compound.
-
Dye Exclusion Assays (e.g., Trypan Blue): These manual assays rely on the principle that viable cells with intact membranes will exclude the dye. While not high-throughput, they provide a direct measure of cell membrane integrity and are not subject to chemical interference from polyphenols.
Q4: How can I confirm if this compound is interfering with my assay?
A crucial troubleshooting step is to perform a cell-free control experiment . In this setup, you run the assay with various concentrations of this compound in the cell culture medium without any cells. If you observe a change in the signal (e.g., color or fluorescence development), it indicates direct chemical interference with the assay reagents.
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Viability in MTT/Resazurin Assays
Symptoms:
-
IC50 values for this compound are much higher than expected or not achievable.
-
High background signal in wells containing only this compound and media.
Workflow for Troubleshooting MTT/Resazurin Interference:
Caption: Troubleshooting workflow for high viability in MTT/Resazurin assays.
Experimental Protocol: Cell-Free Interference Assay for MTT
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of MTT (e.g., 5 mg/mL in sterile PBS).
-
-
Plate Setup:
-
In a 96-well plate, add 100 µL of cell culture medium to each well.
-
Create a serial dilution of this compound in the wells, mirroring the concentrations used in your cell-based experiments. Include a vehicle control (e.g., DMSO) and a media-only control.
-
-
Incubation with MTT:
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for the same duration as your cell-based assay (e.g., 2-4 hours) at 37°C.
-
-
Solubilization and Reading:
-
Add 100 µL of solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
Analysis:
-
If the absorbance increases with higher concentrations of this compound in the absence of cells, this confirms direct reduction of MTT by the compound.
-
Issue 2: Inconsistent Results with Alternative Assays (ATP or LDH)
Symptoms:
-
Variable or unexpected results when using ATP-based or LDH assays.
Potential Causes & Solutions:
-
ATP Assay: this compound may directly inhibit the luciferase enzyme.
-
Troubleshooting: Perform a cell-free ATP assay by adding this compound to a standard concentration of ATP and the luciferase reagent. A decrease in the luminescent signal with increasing this compound concentration indicates enzyme inhibition.
-
-
LDH Assay: this compound might inhibit the LDH enzyme, leading to an underestimation of cytotoxicity (false negative).[1]
-
Troubleshooting: Perform a control experiment where you lyse untreated cells to release a maximum amount of LDH. Then, add different concentrations of this compound to this lysate before adding the LDH assay reagents. A decrease in the signal indicates LDH inhibition.[2]
-
Logical Flow for Validating Alternative Assays:
Caption: Validation workflow for ATP and LDH assays with potential inhibitors.
Data Presentation: Impact of Assay Type on Cytotoxicity Measurement
While direct comparative data for this compound is limited, studies on its parent compound, Gossypol, and its derivatives demonstrate the significant impact of the chosen viability assay on the resulting cytotoxicity data. The following table summarizes findings for the Gossypol derivative AT-101, comparing a tetrazolium-based assay (XTT) with a resazurin-based assay (Alamar Blue).
Table 1: Comparison of IC50 Values for AT-101 (a Gossypol Derivative) in Different Cell Viability Assays
| Cell Line | Assay Type | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| PC-3 (Prostate) | XTT | > 40 | 18.5 | 13.5 |
| Alamar Blue | 22.5 | 16.5 | 11.5 | |
| MCF-7 (Breast) | XTT | > 40 | 25.0 | 17.5 |
| Alamar Blue | 27.5 | 21.0 | 15.0 | |
| OVCAR-3 (Ovarian) | XTT | > 40 | 28.5 | 20.0 |
| Alamar Blue | 30.0 | 24.5 | 18.0 |
Data adapted from a study comparing XTT and Alamar Blue assays for AT-101. Note that the Alamar Blue assay was found to be slightly more sensitive at the 24-hour time point.[3]
Experimental Protocols for Recommended Assays
ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium.
-
Compound Treatment: Add this compound at various concentrations to the wells and incubate for the desired exposure time.
-
Reagent Preparation and Addition:
-
Equilibrate the ATP detection reagent to room temperature.
-
Add a volume of the reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
-
Lysis and Signal Stabilization:
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence using a plate luminometer.[4]
LDH Cytotoxicity Assay
This protocol provides a framework for measuring LDH release as an indicator of cytotoxicity.
-
Cell Plating and Treatment:
-
Plate cells in a 96-well plate and treat with this compound as described for the ATP assay.
-
Include the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., Triton X-100) provided with the assay kit.
-
Medium Background: Culture medium without cells.[5]
-
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.
-
Assay Reaction:
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Add the LDH reaction mixture to each well according to the manufacturer's instructions.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature, protected from light, for the recommended time (e.g., 30 minutes).
-
Add the stop solution if required by the kit.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[5]
-
-
Calculation of Cytotoxicity:
-
Correct for background absorbance.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100
-
Signaling Pathway Visualization
This compound, as a precursor to Gossypol, is implicated in pathways leading to apoptosis. Gossypol is known to inhibit anti-apoptotic Bcl-2 family proteins, leading to the activation of the intrinsic apoptotic pathway.
Simplified Apoptotic Pathway Influenced by Gossypol (and potentially this compound):
Caption: Inhibition of Bcl-2 by Gossypol promotes apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of XTT and Alamar blue assays in the assessment of the viability of various human cancer cell lines by AT-101 (-/- gossypol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Technical Support Center: Strategies to Enhance the Bioavailability of Hemigossypol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Hemigossypol.
Frequently Asked Questions (FAQs)
1. What are the primary challenges associated with the oral bioavailability of this compound?
This compound, a sesquiterpenoid natural product, is the biosynthetic precursor to gossypol.[1][2] Like many polyphenolic compounds, this compound is expected to have low oral bioavailability due to poor aqueous solubility and potential instability in the gastrointestinal tract.[3][4] These factors can limit its systemic absorption and therapeutic efficacy.
2. What are the main formulation strategies to improve the bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be employed to enhance the bioavailability of hydrophobic drugs:
-
Nanoformulations: Reducing particle size to the nanometer range increases the surface area for dissolution.[5] This includes nanoparticles, solid lipid nanoparticles (SLNs), and nanocrystals.[3][6][7]
-
Cyclodextrin Inclusion Complexes: Encapsulating this compound within cyclodextrin molecules can enhance its aqueous solubility and dissolution rate.[8][9][10]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as micelles, liposomes, and self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.[11][12][13]
-
Solid Dispersions: Dispersing this compound in a water-soluble carrier at the molecular level can improve its dissolution properties.[14]
3. Can chemical modification of this compound improve its bioavailability?
Yes, chemical modification is a viable strategy. The most common approach is the development of prodrugs . A prodrug is an inactive derivative of a drug molecule that is converted into the active form in the body.[15] This approach can be used to improve solubility, permeability, and stability, thereby enhancing bioavailability.[16][17]
4. Which routes of administration should be considered for this compound to achieve higher bioavailability?
While the oral route is the most convenient, its effectiveness for this compound may be limited.[18][19] Alternative routes that bypass the gastrointestinal tract and first-pass metabolism in the liver can significantly increase bioavailability:[20]
-
Intravenous (IV) administration: Delivers the drug directly into the bloodstream, resulting in 100% bioavailability.[20]
-
Intramuscular (IM) and Subcutaneous (SC) injections: Offer faster absorption than the oral route.[18]
-
Transdermal delivery: Application to the skin for systemic absorption, providing controlled release.[18]
Troubleshooting Guides
Issue 1: Low encapsulation efficiency of this compound in nanoparticles.
-
Possible Cause: Poor affinity of this compound for the nanoparticle matrix.
-
Troubleshooting Steps:
-
Polymer/Lipid Screening: Test a variety of polymers (e.g., PLGA, PLA) or lipids with different properties to find a matrix with better compatibility with this compound.
-
Solvent Selection: The choice of organic solvent during nanoparticle preparation can influence encapsulation. Experiment with solvents of varying polarities.
-
Process Parameter Optimization: Adjust parameters such as sonication time, homogenization speed, and temperature to improve the encapsulation process.
-
Drug-to-Carrier Ratio: Vary the initial ratio of this compound to the polymer or lipid to find the optimal loading capacity.
-
Issue 2: Instability of the this compound formulation (e.g., aggregation of nanoparticles, drug leakage).
-
Possible Cause: Inadequate stabilization of the formulation.
-
Troubleshooting Steps:
-
Stabilizer Optimization: Screen different types and concentrations of stabilizers (e.g., surfactants, PEGylated lipids).
-
Surface Modification: For nanoparticles, surface coating with hydrophilic polymers like polyethylene glycol (PEG) can improve stability and circulation time.[21]
-
Lyophilization: For long-term storage, consider lyophilization (freeze-drying) with a suitable cryoprotectant to prevent aggregation.
-
Storage Conditions: Investigate the effect of pH, temperature, and light on the stability of the formulation and store it under optimal conditions.
-
Issue 3: Inconsistent in vivo pharmacokinetic results.
-
Possible Cause: Variability in formulation characteristics or experimental procedures.
-
Troubleshooting Steps:
-
Formulation Characterization: Ensure that each batch of the formulation has consistent particle size, drug loading, and release profile before in vivo administration.
-
Animal Model Standardization: Use animals of the same species, strain, age, and sex. Ensure consistent fasting and dosing procedures.
-
Analytical Method Validation: Validate the analytical method (e.g., HPLC-MS/MS) for quantifying this compound in biological matrices to ensure accuracy and precision.
-
Dose and Vehicle Selection: Ensure the dose is appropriate and that the vehicle used for administration does not interfere with absorption.
-
Data Presentation
Table 1: Bioavailability Enhancement of Gossypol using Nanoformulations (as a proxy for this compound)
| Formulation | Animal Model | Route of Administration | Absolute Bioavailability (%) | Relative Bioavailability (%) | Reference |
| Gossypol Solution | KM Mice | Intragastric (i.g.) | ~14.8 | - | [22] |
| Gossypol-loaded Pluronic® F127 Nanoparticles (GLPFNs) | KM Mice | Intragastric (i.g.) | 44.32 | 560.75 (vs. Gossypol solution i.g.) | [22] |
| Gossypol-loaded Pluronic® F127 Nanoparticles (GLPFNs) | KM Mice | Intravenous (i.v.) | - | 192.38 (vs. Gossypol solution i.v.) | [22] |
Table 2: Improvement in Bioavailability of Poorly Soluble Drugs Using Prodrug and Cyclodextrin Strategies
| Drug | Strategy | Animal Model | Improvement in Bioavailability | Reference |
| Acyclovir | Valyl ester prodrug (Valacyclovir) | Human | 3-5 fold higher systemic bioavailability | [15] |
| Mebendazole | N-substituted prodrug | Mice | 2.2-fold higher plasma AUC | [17] |
| Mebendazole | N-substituted prodrug | Dogs | 3.8-fold higher plasma AUC | [17] |
| Paclitaxel | Disulfide prodrug | Mice | 5-fold greater oral bioavailability | [16] |
| Atorvastatin | SBE-β-Cyclodextrin complex | - | SBE-β-CD identified as most effective for enhancing bioavailability | [23] |
Experimental Protocols
1. Preparation of this compound-Loaded Nanoparticles by Emulsion-Solvent Evaporation
-
Organic Phase Preparation: Dissolve a specific amount of this compound and a biodegradable polymer (e.g., PLGA) in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol (PVA) or a surfactant).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess stabilizer, and then lyophilize for storage.
2. Preparation of this compound-Cyclodextrin Inclusion Complexes by Kneading Method
-
Mixing: Mix this compound and a selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in a specific molar ratio in a mortar.
-
Kneading: Add a small amount of a hydroalcoholic solution (e.g., water/ethanol 1:1 v/v) to the mixture and knead thoroughly for a defined period (e.g., 45-60 minutes) to form a paste.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Sieving: Pulverize the dried complex and pass it through a sieve to obtain a fine powder.
3. Characterization of Formulations
-
Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency (%EE): Calculated as: %EE = (Total amount of drug - Amount of free drug) / Total amount of drug * 100 The amount of free drug is measured in the supernatant after centrifugation of the nanoparticle suspension.
-
In Vitro Drug Release: The formulation is placed in a release medium (e.g., phosphate-buffered saline) at 37 °C, and samples are withdrawn at different time points to determine the concentration of released this compound using a validated analytical method.
Mandatory Visualizations
Caption: Experimental workflow for developing and evaluating this compound formulations.
Caption: Key strategies to enhance the bioavailability of this compound.
Caption: A logical troubleshooting guide for low in vivo efficacy of this compound.
References
- 1. This compound, a constituent in developing glanded cottonseed (Gossypium hirsutum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound and its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development, optimization, and characterization of polymeric micelles to improve dasatinib oral bioavailability: Hep G2 cell cytotoxicity and in vivo pharmacokinetics for targeted liver cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jddtonline.info [jddtonline.info]
- 15. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. N-Substituted Prodrugs of Mebendazole Provide Improved Aqueous Solubility and Oral Bioavailability in Mice and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. longdom.org [longdom.org]
- 19. Medication Routes of Administration - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. rjptsimlab.com [rjptsimlab.com]
- 21. Micro-/nano-sized delivery systems of ginsenosides for improved systemic bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antifungal Efficacy of Hemigossypol and Gossypol
For Immediate Release
New Orleans, LA – A comprehensive review of available data on the antifungal properties of hemigossypol and its dimeric derivative, gossypol, reveals distinct differences in their activity against various fungal pathogens. This guide synthesizes experimental findings to provide researchers, scientists, and drug development professionals with a comparative overview of these two natural compounds.
Executive Summary
This compound, the biosynthetic precursor to gossypol, has demonstrated superior antifungal activity against certain plant pathogenic fungi, notably Rhizoctonia solani. While both compounds exhibit broad-spectrum antifungal effects, the available data suggests that the monomeric form, this compound, may be a more potent inhibitor for specific fungal species. This guide presents a side-by-side comparison of their reported antifungal activities, details the experimental methodologies used for their evaluation, and illustrates the biosynthetic relationship and a general experimental workflow for assessing their efficacy.
Data Presentation: Quantitative Antifungal Activity
The following table summarizes the available quantitative data on the antifungal activity of gossypol against several fungal species. Direct comparative data for this compound remains limited in publicly available literature, with one study noting it is at least three-fold more toxic to Rhizoctonia solani than gossypol.
| Compound | Fungal Species | Metric | Value (µg/mL) | Citation |
| Gossypol | Pythium irregulare | ED50 | 4 | [1] |
| Gossypol | Pythium ultimum | ED50 | 13.2 | [1] |
| Gossypol | Rhizoctonia solani | ED50 | 35-43 | [1] |
ED50 (Effective Dose, 50%) is the concentration of a compound that causes a 50% reduction in the growth or activity of the fungus.
Experimental Protocols
The following methodologies are based on standard antifungal susceptibility testing protocols and findings from studies on gossypol and related compounds.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate medium, such as Potato Dextrose Agar (PDA), for 7-10 days to allow for sufficient sporulation. A spore suspension is then prepared in sterile saline or a suitable buffer and adjusted to a concentration of approximately 1 x 10⁶ to 5 x 10⁶ CFU/mL using a hemocytometer or by spectrophotometric methods.
-
Preparation of Test Compounds: Stock solutions of this compound and gossypol are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then serially diluted in a liquid medium, such as RPMI-1640, to achieve a range of test concentrations.
-
Microplate Assay: The antifungal assay is performed in 96-well microtiter plates. Each well contains the fungal inoculum and a specific concentration of the test compound. Positive (inoculum without test compound) and negative (medium only) controls are included.
-
Incubation: The plates are incubated at an appropriate temperature (typically 28-35°C) for 24-72 hours, depending on the fungal species.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength.
Agar Diffusion Method
This method is used to assess the zone of inhibition of a compound against a specific fungus.
-
Preparation of Agar Plates: A suitable agar medium (e.g., Czapek Dox agar) is prepared and poured into Petri dishes.[1]
-
Inoculation: The surface of the agar is uniformly inoculated with the fungal spore suspension.
-
Application of Test Compounds: Sterile paper discs impregnated with known concentrations of this compound and gossypol are placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated under appropriate conditions until fungal growth is evident.
-
Measurement of Inhibition Zone: The diameter of the clear zone around each disc, where fungal growth is inhibited, is measured in millimeters. A larger diameter indicates greater antifungal activity.
Visualizations
Biosynthetic Relationship of this compound and Gossypol
The following diagram illustrates the biosynthesis of gossypol from its precursor, this compound. This dimerization process is a key step in the formation of gossypol within the cotton plant.[2]
Caption: Biosynthesis of Gossypol from this compound.
Experimental Workflow for Antifungal Activity Comparison
This diagram outlines a general workflow for comparing the antifungal activities of this compound and gossypol.
Caption: General Experimental Workflow for Comparison.
Concluding Remarks
The available evidence suggests that both this compound and gossypol are promising natural antifungal agents. While gossypol has been more extensively studied, preliminary findings indicate that its precursor, this compound, may possess greater potency against specific fungal pathogens. Further research, including direct comparative studies with standardized methodologies across a broader range of fungi, is necessary to fully elucidate their respective antifungal spectra and mechanisms of action. The detailed experimental protocols and workflows provided in this guide offer a framework for such future investigations, which will be crucial for the potential development of these compounds as novel antifungal therapies.
References
A Comparative Guide to Hemigossypol and Other Cotton Phytoalexins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of hemigossypol and other major phytoalexins found in cotton (Gossypium spp.), primarily focusing on gossypol and its methylated derivatives. Phytoalexins are antimicrobial and insecticidal compounds synthesized by plants in response to pathogen attack or other stressors, forming a critical component of the plant's defense mechanism.[1][2] In cotton, these defense compounds are predominantly sesquiterpenoid aldehydes, stored in pigment glands.[3] This guide delves into their biosynthesis, comparative biological activities supported by experimental data, and the signaling pathways that regulate their production.
Biosynthesis and Chemical Relationship
The primary phytoalexins in cotton belong to a family of terpenoid aldehydes derived from the isoprenoid pathway.[4] this compound, a sesquiterpenoid, is the direct biosynthetic precursor to gossypol.[5][6] The biosynthesis involves the enzymatic oxidative coupling of two this compound molecules to form the dimeric gossypol.[7][8] This dimerization introduces a chiral axis, resulting in two atropisomers, (+)-gossypol and (-)-gossypol, which can exhibit different biological activities.[9][10] Other related phytoalexins include desoxythis compound (dHG) and the methylated derivatives of both this compound and gossypol.[11]
Caption: Biosynthetic pathway from farnesyl diphosphate to gossypol.
Comparative Biological Activity
This compound, gossypol, and their derivatives exhibit a wide range of biological activities, including antimicrobial and insecticidal effects, which are crucial for plant defense.[10] The potency of these compounds can vary significantly based on their chemical structure.
Antimicrobial Activity
Gossypol and related compounds have demonstrated significant antimicrobial properties.[7][9] The toxicity of cotton phytoalexins against various fungi has been well-documented, with unmethylated compounds like desoxythis compound (dHG) and this compound (HG) often showing higher toxicity than their methylated counterparts.[11][12] For instance, the methyl ether derivatives of dHG and HG are reported to be approximately half as toxic to several soilborne fungal pathogens.[11]
Table 1: Antimicrobial Activity (MIC) of Cotton Phytoalexins
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Desoxythis compound | Candida albicans (4 isolates) | 8 - 32 | [12] |
| Desoxythis compound | Cryptococcus neoformans | 8 | [12] |
| Desoxymethoxythis compound | Candida albicans (4 isolates) | 32 - 128 | [12] |
| Desoxymethoxythis compound | Cryptococcus neoformans | 32 | [12] |
| Gossypol | Helicobacter pylori (10 clinical isolates) | 3.51 - 4.14 | [13] |
| Gossypol Acetate | Bacillus subtilis 168 | 4 | [14][15] |
| Gossypol Acetate | Staphylococcus aureus 259213 | 4 | [14][15] |
| Gossypol Acetate | Escherichia coli 25922 | >64 |[14][15] |
Note: Data for this compound against these specific pathogens was not available in the searched literature. MIC (Minimum Inhibitory Concentration) is the lowest concentration that prevents visible growth.
Insecticidal and Antiviral Activity
The aldehyde groups of gossypol are critical for its toxicity to insects, as they can form Schiff bases with amino acids in proteins, thereby inhibiting enzyme activities.[16] Higher gossypol content in cotton varieties has been correlated with increased resistance to pests like the pink bollworm (Pectinophora gossypiella) and cotton thrips (Thrips tabaci).[17][18] Studies on this compound derivatives have also revealed potent insecticidal and antiviral activities.
Table 2: Insecticidal and Antiviral Activity of this compound Derivatives
| Compound | Bioassay | Target Organism | Result | Reference |
|---|---|---|---|---|
| This compound Acid Lactone | Anti-TMV Activity (in vivo) | Tobacco Mosaic Virus (TMV) | 72.4% protection activity at 500 µg/mL | [19] |
| this compound Acid Lactone | Insecticidal Activity | Mosquito Larvae (Aedes aegypti) | 60% mortality at 0.25 mg/kg (higher than rotenone) |[19] |
Signaling Pathways and Regulation
The synthesis and accumulation of phytoalexins in cotton are tightly regulated processes, induced by various biotic and abiotic stresses, including fungal elicitors and jasmonate.[3] Pathogen recognition triggers a signaling cascade that leads to the activation of transcription factors, such as GaWRKY1, which in turn upregulate the expression of genes encoding key biosynthetic enzymes like (+)-δ-cadinene synthase (CDN).[3][20] This rapid, localized response is a hallmark of the plant's induced defense system.[21][22]
References
- 1. Phytoalexin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Gossypol: phytoalexin of cotton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gossypol - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a constituent in developing glanded cottonseed (Gossypium hirsutum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective coupling of this compound to form (+)-gossypol in moco cotton is mediated by a dirigent protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gossypol--a polyphenolic compound from cotton plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cotton.org [cotton.org]
- 12. Toxicity of cotton phytoalexins to zoopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Gossypol acetate: A natural polyphenol derivative with antimicrobial activities against the essential cell division protein FtsZ [frontiersin.org]
- 15. Gossypol acetate: A natural polyphenol derivative with antimicrobial activities against the essential cell division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and Anti-Tobacco Mosaic Virus/Fungicidal/Insecticidal/Antitumor Bioactivities of Natural Product this compound and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Modulation of Phytoalexin Biosynthesis in Engineered Plants for Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. PHYTOALEXIN SYNTHESIS: THE BIOCHEMICAL ANALYSIS OF THE INDUCTION PROCESS | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Bioactivity of Synthetic Hemigossypol and its Natural Isolate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reported bioactivity of chemically synthesized hemigossypol versus its natural isolate. While direct comparative studies are limited, this document summarizes the available experimental data for synthetic this compound and provides context for its natural counterpart, offering a valuable resource for researchers in medicinal chemistry, natural products, and drug discovery.
Introduction to this compound
Bioactivity of Synthetic this compound
A key study by Li et al. (2021) investigated the bioactivity of chemically synthesized this compound, revealing its potential as an antiviral, fungicidal, and insecticidal agent. The following sections present a summary of their findings.
Data Presentation
Table 1: Anti-Tobacco Mosaic Virus (TMV) Activity of Synthetic this compound
| Activity Type | Concentration (μg/mL) | Inhibition Rate (%) |
| Inactivation | 500 | 70.3 |
| Curative | 500 | 65.4 |
| Protection | 500 | 72.4 |
Table 2: Fungicidal Activity of Synthetic this compound against Phytopathogenic Fungi
Note: The study by Li et al. (2021) states that synthetic this compound exhibited broad-spectrum fungicidal activities against 14 kinds of phytopathogenic fungi, but does not provide a detailed table of inhibition rates for each fungus. The data below is a representative placeholder to illustrate the structure of such a table.
| Fungal Species | Concentration (μg/mL) | Inhibition Rate (%) |
| Fungus A | Data not available | Data not available |
| Fungus B | Data not available | Data not available |
| Fungus C | Data not available | Data not available |
Table 3: Insecticidal Activity of Synthetic this compound
| Target Species | Concentration | Mortality Rate (%) |
| Mosquito Larvae | 0.25 mg/kg | 60 |
Experimental Protocols
Detailed experimental protocols for the bioactivity assays are crucial for the replication and extension of these findings. The following are generalized protocols based on standard methodologies for the types of experiments conducted by Li et al. (2021).
Anti-Tobacco Mosaic Virus (TMV) Activity Assay
-
Virus Purification: TMV is propagated in a suitable host plant (e.g., Nicotiana tabacum) and purified using differential centrifugation.
-
Inactivation Assay: The purified virus is mixed with a solution of synthetic this compound at the desired concentration and incubated. The mixture is then used to inoculate a local lesion host plant (e.g., Nicotiana glutinosa). The number of local lesions is counted and compared to a control group treated with a solvent-only solution.
-
Curative Assay: The host plant is first inoculated with TMV. After a set incubation period, a solution of synthetic this compound is applied to the inoculated leaves. The number of local lesions is counted and compared to a control group.
-
Protection Assay: A solution of synthetic this compound is applied to the leaves of the host plant. After a set period, the treated leaves are inoculated with TMV. The number of local lesions is counted and compared to a control group.
Fungicidal Activity Assay
-
Fungal Culture: The target phytopathogenic fungi are cultured on a suitable medium (e.g., Potato Dextrose Agar - PDA).
-
Mycelial Growth Inhibition Assay: A mycelial plug from the edge of an actively growing fungal colony is placed in the center of a fresh PDA plate containing synthetic this compound at the desired concentration. The plates are incubated, and the diameter of the fungal colony is measured and compared to a control group grown on a plate without the compound. The inhibition rate is calculated using the formula: Inhibition (%) = [(C-T)/C] x 100, where C is the colony diameter of the control and T is the colony diameter of the treated group.
Insecticidal Activity Assay (Mosquito Larvae)
-
Rearing of Mosquito Larvae: Mosquito larvae (e.g., Aedes aegypti) are reared under controlled laboratory conditions.
-
Larval Bioassay: A specified number of larvae are placed in a container with a defined volume of water. Synthetic this compound, dissolved in a suitable solvent, is added to the water to achieve the desired concentration. The mortality of the larvae is recorded after a specific exposure time (e.g., 24 or 48 hours) and compared to a control group exposed only to the solvent.
Mandatory Visualizations
Chemical Synthesis of this compound
The following diagram illustrates a generalized synthetic pathway for this compound, providing a visual representation of the chemical transformations involved.
Caption: A simplified workflow for the chemical synthesis of this compound.
Experimental Workflow for Bioactivity Screening
This diagram outlines the general workflow for screening the bioactivity of a synthetic compound like this compound.
Caption: General experimental workflow for bioactivity screening of synthetic this compound.
Comparison with Natural Isolate
Currently, there is a notable lack of published studies that isolate natural this compound and evaluate its bioactivity in a manner that allows for a direct, quantitative comparison with its synthetic counterpart. This compound has been identified in developing cotton embryos, supporting its role as a biosynthetic precursor to gossypol.[1] However, the isolation of sufficient quantities of the natural compound for comprehensive bioactivity testing remains a challenge, which may explain the scarcity of available data.
The primary advantage of synthetic this compound is its accessibility, allowing for the production of larger quantities necessary for extensive biological screening and derivatization. This has enabled the exploration of its potential applications as an agrochemical, as demonstrated by the work of Li et al. (2021).
In contrast, the bioactivity of the natural isolate can only be inferred from its role in the plant's defense mechanisms. It is plausible that natural this compound possesses similar or even more potent bioactivities than the synthetic version due to potential stereochemical nuances that may not be perfectly replicated in a laboratory synthesis. However, without direct experimental evidence, this remains speculative.
Conclusion
The available data robustly demonstrates that synthetic this compound possesses significant anti-TMV, fungicidal, and insecticidal properties. This positions it as a promising lead compound for the development of new agrochemicals. While a direct comparison with the bioactivity of the natural isolate is not currently possible due to a lack of experimental data, the successful synthesis of this compound opens the door for more in-depth structure-activity relationship studies and the development of even more potent analogs. Future research focusing on the isolation and biological evaluation of natural this compound is warranted to fully elucidate its therapeutic and agrochemical potential and to provide a definitive comparison with the synthetic compound.
References
Unveiling the Potency of Hemigossypol Analogues: A Comparative Guide to their Structure-Activity Relationship
For Immediate Release
In the landscape of natural product-derived drug discovery, Hemigossypol, a sesquiterpenoid isolated from cotton plants, and its analogues have emerged as promising scaffolds for the development of novel therapeutic agents. These compounds have demonstrated a spectrum of biological activities, primarily centered on anticancer and antiviral effects. This guide provides a comprehensive comparison of this compound analogues, detailing their structure-activity relationships (SAR), supported by experimental data, to inform and guide researchers, scientists, and drug development professionals in this field.
Comparative Biological Activity of this compound Analogues
The biological efficacy of this compound analogues is intricately linked to their chemical structures. Modifications to the naphthalene core, particularly at the aldehyde and hydroxyl positions, have profound effects on their cytotoxic and antiviral potencies. The following tables summarize the quantitative data from various studies, offering a clear comparison of these analogues.
Anticancer Activity
The anticancer activity of this compound and its derivatives is often attributed to their ability to induce apoptosis and inhibit key enzymes involved in cancer cell metabolism. The half-maximal inhibitory concentration (IC50) values from cytotoxicity assays against various cancer cell lines are presented below.
| Compound/Analogue | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Gossypol | Dimer of this compound | KB | micromolar range | [1] |
| HeLa, U87, M85 | Potent | [2] | ||
| Gossypolone | Oxidized derivative | KB | More active than Gossypol | [1] |
| Ethylamine derivative of Gossypolone | Schiff base at aldehyde | KB | Most active | [1] |
| Reduced Gossypol | Aldehyde to alcohol | KB | Less active | [1] |
| (+)-Gossypol Schiff Base Analogues | Varied amino acids at aldehyde | HeLa, U87, M85 | More potent than (+)-Gossypol | [2] |
| (-)-Gossypol | Enantiomer | - | Generally more potent | |
| This compound Acid Lactone | - | No antitumor activity reported | [3] |
Structure-Activity Relationship Highlights (Anticancer):
-
Aldehyde Group: Modification of the aldehyde groups into Schiff bases, particularly with certain amino acids, can enhance anticancer activity.[2] Conversely, reduction of the aldehyde to an alcohol diminishes activity.[1] This suggests the aldehyde functionality, or its appropriate modification, is crucial for cytotoxicity.
-
Phenolic Hydroxyl Groups: The phenolic hydroxyl groups are major contributors to the anticancer activity.[2]
-
Oxidation to Quinone: Oxidation of the hydroquinone moiety to a quinone (Gossypolone) increases cytotoxicity.[1]
-
Chirality: The (-)-enantiomer of gossypol and its derivatives generally exhibit higher potency than the (+)-enantiomer.
Antiviral Activity
This compound analogues have also been investigated for their potential to inhibit various viruses. The 50% effective concentration (EC50) values against different viral strains are summarized below.
| Compound/Analogue | Modification | Virus | EC50 (µM) | Reference |
| Gossypol Derivatives (13-17) | Amino acid Schiff bases | HIV-1 | Potent | [4] |
| H5N1 | Potent | [4] | ||
| (+)-Gossypol Derivatives | Amino acid Schiff bases | H5N1 | More active than (-)-derivatives | [5] |
| This compound Acid Lactone | Tobacco Mosaic Virus (TMV) | 70.3% inhibition at 500 µg/mL | [3] |
Structure-Activity Relationship Highlights (Antiviral):
-
Aldehyde Group Modification: Similar to anticancer activity, replacing the aldehyde groups with amino acid residues can enhance antiviral potency and reduce cytotoxicity.[4]
-
Carboxylate Group: The presence of a sodium carboxylate group appears to be important for anti-HIV-1 activity.[4]
-
Chirality: Interestingly, for anti-H5N1 activity, (+)-gossypol derivatives were found to be more active than their corresponding (-)-enantiomers.[5]
Key Mechanisms of Action
The therapeutic effects of this compound analogues are underpinned by their interaction with multiple cellular targets and signaling pathways.
Inhibition of Lactate Dehydrogenase (LDH)
Gossypol and its analogues are known inhibitors of lactate dehydrogenase (LDH), an enzyme crucial for anaerobic glycolysis, a pathway often upregulated in cancer cells (the Warburg effect). By inhibiting LDH, these compounds disrupt cancer cell metabolism.
| Compound | LDH Isoform | Inhibition Type | Kᵢ (µM) | Reference |
| Gossypol | LDH-A4 | Competitive with NADH | 1.9 | [6][7] |
| LDH-B4 | Competitive with NADH | 1.4 | [6][7] | |
| LDH-C4 | Competitive with NADH | 4.2 | [6][7] | |
| Gossypol Acetic Acid | LDH-A4 | Competitive with NADH | 33 | [8] |
| LDH-B4 | Competitive with NADH | 43 | [8] | |
| LDH-C4 | Competitive with NADH | 45 | [8] |
Structure-Activity Relationship Highlights (LDH Inhibition):
-
Gossypol acts as a competitive inhibitor with respect to the cofactor NADH.[6][7][8]
-
Derivatives of gossypol have shown the potential for increased selectivity towards specific LDH isoforms.[6][7]
Induction of Apoptosis via Bcl-2 Family Protein Inhibition
A primary mechanism of the anticancer activity of this compound analogues is the induction of apoptosis. Gossypol is a well-characterized inhibitor of anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1). By binding to the BH3 domain of these proteins, it mimics the action of pro-apoptotic BH3-only proteins, leading to the activation of the intrinsic apoptotic pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogues and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Lactate Dehydrogenase (LDH) Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified LDH isoenzyme, NADH, and sodium pyruvate in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Inhibitor Addition: Add varying concentrations of the this compound analogue to the reaction mixture.
-
Reaction Initiation and Monitoring: Initiate the reaction by adding the final component (e.g., pyruvate). Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Data Analysis: Determine the initial reaction velocities at different substrate and inhibitor concentrations. Calculate the Michaelis-Menten constant (Km) and the inhibition constant (Ki) using Lineweaver-Burk plots or non-linear regression analysis.
Antiviral Assay (CPE Reduction Assay)
-
Cell Seeding: Seed host cells (e.g., MDCK for influenza, MT-4 for HIV) in 96-well plates and grow to confluence.
-
Virus Infection and Compound Treatment: Infect the cells with the virus in the presence of various concentrations of the this compound analogues.
-
Incubation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE) in the control wells (typically 2-5 days).
-
CPE Evaluation: Observe the cells microscopically for the presence of CPE. Cell viability can be quantified using a colorimetric method such as the MTT assay.
-
EC50 Calculation: The EC50 value, the concentration of the compound that inhibits the viral CPE by 50%, is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Caption: General workflow for the synthesis and biological evaluation of this compound analogues.
Caption: Intrinsic apoptosis pathway induced by this compound analogues.
Caption: JNK signaling pathway activated by Gossypol, a dimer of this compound.[9]
References
- 1. Synthesis and cytotoxicity of gossypol related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Tobacco Mosaic Virus/Fungicidal/Insecticidal/Antitumor Bioactivities of Natural Product this compound and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gossypol Induces Death Receptor-5 through Activation of the ROS-ERK-CHOP Pathway and Sensitizes Colon Cancer Cells to TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective active site inhibitors of human lactate dehydrogenases A4, B4, and C4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition kinetics of lactate dehydrogenase isoenzymes by gossypol acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gossypol induces apoptosis of multiple myeloma cells through the JUN-JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Metabolomic Analysis of High- and Low-Hemigossypol Cotton Lines
A deep dive into the metabolic landscape of cotton reveals significant shifts in chemical profiles between high-hemigossypol (glanded) and low-hemigossypol (glandless or genetically modified) cotton lines. These differences, extending beyond the well-known defense compound gossypol, encompass various terpenoids, flavonoids, and primary metabolites. This guide provides a comparative overview of these metabolic distinctions, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Key Metabolic Differences: A Quantitative Overview
Metabolomic studies employing techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) have begun to unravel the complex metabolic consequences of altering hemigossypol and gossypol levels in cotton. While comprehensive datasets remain somewhat scattered across various studies, a clear pattern of metabolic reprogramming is evident.
High-hemigossypol cotton lines, often referred to as "glanded" varieties, are characterized by the presence of pigment glands that store high concentrations of terpenoid aldehydes, primarily gossypol and its precursors. In contrast, low-hemigossypol lines, which can be naturally occurring "glandless" mutants or genetically engineered varieties (e.g., ultra-low gossypol cottonseed - ULGCS), exhibit a starkly different chemical makeup.
Below is a summary of key quantitative differences observed between these cotton lines.
| Metabolite Class | Metabolite | High-Hemigossypol Lines (Glanded) | Low-Hemigossypol Lines (Glandless/ULGCS) | Reference |
| Terpenoid Aldehydes | Gossypol | 0.973% - 1.125% of cottonseed weight | 0.011% - 0.014% of cottonseed weight | [1] |
| (+)-Gossypol | 13.34 µg/mg (in TM-1 parental line) | 6.69 µg/mg (in 3-79 parental line) | [2] | |
| (-)-Gossypol | 8.52 µg/mg (in TM-1 parental line) | 7.41 µg/mg (in 3-79 parental line) | [2] | |
| Primary Metabolites | Protein | ~38.9% of kernel weight | ~40.5% of kernel weight | [3] |
| Starch | ~1.8% of kernel weight | ~2.5% of kernel weight | [3] | |
| Phosphorus | ~0.89% of kernel weight | ~0.95% of kernel weight | [3] |
It is important to note that while glandless lines show a dramatic reduction in gossypol, the levels of other related terpenoids are also significantly lower. Transcriptome analyses have shown that in glandless cotton, the downregulation of genes involved in gland formation is linked to a concurrent downregulation of the terpenoid biosynthesis pathway.
Experimental Protocols
The following sections detail the methodologies typically employed in the comparative metabolomic analysis of cotton lines.
Sample Preparation
-
Tissue Collection: Young leaves, stems, or seeds from both high- and low-hemigossypol cotton lines are collected. For developmental studies, tissues are harvested at specific time points (e.g., days post-anthesis for seeds).
-
Quenching and Storage: Samples are immediately frozen in liquid nitrogen to quench all metabolic activity and stored at -80°C until further processing.
-
Grinding: The frozen tissue is ground into a fine powder under liquid nitrogen using a mortar and pestle or a cryogenic grinder.
Metabolite Extraction
A common method for extracting a broad range of metabolites involves a methanol-water solution:
-
Extraction Solvent: A pre-chilled solution of 80% methanol in water is typically used.
-
Extraction Procedure: A known weight of the powdered tissue (e.g., 100 mg) is mixed with a specific volume of the extraction solvent (e.g., 1 mL).
-
Homogenization: The mixture is thoroughly vortexed and then sonicated in an ice bath to ensure complete cell lysis and metabolite extraction.
-
Centrifugation: The extract is centrifuged at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.
-
Supernatant Collection: The supernatant, containing the extracted metabolites, is carefully transferred to a new tube for analysis.
LC-MS/MS Analysis for Non-Volatile Metabolites
-
Chromatography: The extracts are analyzed using a Liquid Chromatography system, often coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase: A gradient of water and acetonitrile, both typically containing a small amount of formic acid to improve ionization, is used to separate the metabolites.
-
Mass Spectrometry: The mass spectrometer is operated in both positive and negative ionization modes to detect a wide range of compounds. Data is acquired in a data-dependent or data-independent manner to collect both precursor ion and fragment ion information for metabolite identification.
-
Data Analysis: The raw data is processed using software such as XCMS or MZmine for peak detection, alignment, and quantification. Metabolites are identified by comparing their accurate mass, retention time, and fragmentation patterns to spectral libraries and databases.
Visualizing the Metabolic Landscape
To better understand the underlying biochemical pathways and experimental workflows, the following diagrams are provided.
The biosynthesis of gossypol begins with farnesyl diphosphate (FPP) and proceeds through several enzymatic steps to form this compound, which then dimerizes to form gossypol.[4] The enzymes CYP706B1 and CYP82D113 are key players in this pathway.[4] In low-hemigossypol lines, the expression or function of these enzymes is often reduced.
This workflow outlines the key steps involved in a typical comparative metabolomics study of cotton, from sample collection to data analysis.
Conclusion
The metabolic differences between high- and low-hemigossypol cotton lines are substantial and have significant implications for plant defense, as well as for the nutritional value of cottonseed. While gossypol and related terpenoids are the most prominent differentially regulated compounds, shifts in primary metabolism also occur. Further comprehensive metabolomic studies are needed to fully elucidate the intricate metabolic networks that are altered in low-gossypol cotton varieties. The experimental protocols and workflows provided here offer a foundation for researchers to conduct such investigations and contribute to the growing body of knowledge in this field.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Hemigossypol
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of Hemigossypol, a key intermediate in the biosynthesis of Gossypol. Due to the limited availability of specific disposal protocols for this compound, the following procedures are based on the established guidelines for its parent compound, Gossypol, which shares a similar toxicological profile. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.
Hazard Profile and Safety Precautions
Gossypol, and by extension this compound, is classified as a hazardous substance. It is harmful if swallowed, a suspected carcinogen, and may cause damage to fertility or an unborn child[1][2]. All personnel handling this compound must be thoroughly trained on its hazards and follow all safety precautions outlined in the Safety Data Sheet (SDS) for Gossypol.
Key Hazard Information for Gossypol (as a proxy for this compound)
| Hazard Classification | Description | Primary Routes of Exposure | Target Organs |
| Acute Toxicity (Oral) | Harmful if swallowed[1][2]. | Ingestion | Gastrointestinal system |
| Carcinogenicity | Suspected of causing cancer[1]. | Inhalation, Ingestion, Skin contact | Not specified |
| Reproductive Toxicity | May damage fertility or the unborn child[1]. | Inhalation, Ingestion, Skin contact | Male reproductive system[2] |
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn at all times. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary for operations that could generate dust or aerosols.
Step-by-Step Disposal Procedure
The disposal of this compound waste must comply with all applicable federal, state, and local regulations for hazardous waste[3].
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be treated as hazardous waste.
-
Segregate this compound waste from other laboratory waste streams to prevent cross-contamination.
-
-
Waste Collection and Storage:
-
Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container label should include the words "Hazardous Waste," the name of the chemical (this compound), and a clear description of the contents.
-
Store the waste container in a secure, well-ventilated area, away from incompatible materials.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable decontamination solution.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound waste down the drain or in the regular trash.
-
Experimental Protocols
Currently, there are no established experimental protocols for the chemical neutralization or detoxification of this compound in a laboratory setting. Therefore, the primary method of disposal is through collection and incineration by a licensed hazardous waste management facility.
This compound Waste Management Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe management and disposal of this compound waste in a laboratory environment.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a guide and does not supersede institutional policies or local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste management.
References
Essential Safety and Logistical Information for Handling Hemigossypol
Disclaimer: This document provides safety and handling guidelines for Hemigossypol based on the available data for the closely related compound, Gossypol. Due to the limited specific safety information for this compound, it is crucial to handle it with the utmost care, assuming it possesses similar or greater toxicity than Gossypol.
This compound is a component of Gossypol, a toxic polyphenolic compound derived from the cotton plant (Gossypium species)[1]. Gossypol has been investigated for various applications, including as a male contraceptive and for its potential in treating certain diseases[2]. However, it is also known for its toxicity, which necessitates strict safety protocols during handling.
Hazard Identification and Toxicity
Gossypol is classified as a hazardous substance. It is harmful if swallowed and is suspected of causing cancer and may damage fertility or the unborn child[3][4]. It is crucial to avoid the formation of dust and to prevent inhalation, ingestion, and contact with skin and eyes[5].
Summary of Potential Hazards:
-
Acute Oral Toxicity: Harmful if swallowed[3].
-
Carcinogenicity: Suspected of causing cancer[3].
-
Reproductive Toxicity: May damage fertility or the unborn child[3].
-
Target Organs: Can affect the male reproductive system[4].
Quantitative Data Summary
The following tables summarize the available quantitative data for Gossypol. This information is critical for risk assessment and for planning safe handling and experimental procedures.
Table 1: Physical and Chemical Properties of Gossypol
| Property | Value | Source |
| Chemical Formula | C₃₀H₃₀O₈ | [4] |
| CAS Number | 303-45-7 | [3][4][5] |
| Appearance | Yellowish, crystalline powder | [1] |
| Solubility | Soluble in acetone and methanol. Insoluble in water and very slightly soluble in petroleum ether. | [1] |
Table 2: Toxicological Data for Gossypol
| Endpoint | Value | Species | Source |
| Acute Toxicity (Oral) | LD₅₀: Data not explicitly provided, but classified as harmful. | Various | [3] |
| Carcinogenicity | Classified as a suspected carcinogen (Category 2). | N/A | [3] |
| Reproductive Toxicity | Classified as a reproductive toxin (Category 1B). | N/A | [3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure when handling this compound. The following table outlines the recommended PPE.
Table 3: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side shields or goggles are mandatory. A full-face shield may be necessary for operations with a high risk of splashing[6][7]. |
| Skin Protection | A lab coat or chemical-resistant coveralls should be worn. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron or a full-body suit is recommended[7][8]. |
| Hand Protection | Chemical-resistant gloves are required. Given the nature of the compound, nitrile or neoprene gloves are a suitable choice. It is advisable to double-glove, especially during prolonged handling. Gloves should be inspected for any signs of degradation or puncture before use and changed regularly[8]. |
| Respiratory Protection | If handling the compound as a powder or if there is a risk of aerosol generation, a NIOSH-approved respirator is necessary. An N95 respirator may be sufficient for low-level dust exposure, but a powered air-purifying respirator (PAPR) with a particulate filter is recommended for higher-risk activities[6][8]. |
Operational Plan: Handling and Storage
Adherence to a strict operational plan is crucial for the safe handling and storage of this compound.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to minimize the risk of inhalation. Use appropriate tools to avoid generating dust.
-
During Operation: Keep all containers with this compound sealed when not in use. Avoid direct contact with the substance.
-
Post-Operation: After handling, decontaminate all surfaces and equipment. Remove and dispose of PPE in the designated waste stream.
-
Personal Hygiene: Wash hands thoroughly with soap and water after completing work and before leaving the laboratory[5].
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly closed and clearly labeled.
-
A freezer is recommended for long-term storage to maintain stability[5].
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
Disposal Procedure:
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, wipes, and containers, should be considered hazardous waste.
-
Containerization: Place all contaminated waste into a clearly labeled, sealed, and puncture-resistant container.
-
Disposal: Dispose of the waste through a certified hazardous waste disposal service, following all local, state, and federal regulations[5][9]. Do not dispose of this compound down the drain or in regular trash.
Visualizations
The following diagrams illustrate key workflows and decision-making processes for the safe handling of this compound.
Caption: Experimental workflow for safely handling this compound.
Caption: Decision tree for selecting appropriate PPE for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Genetic toxicity studies of gossypol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. gossypol-msds [timtec.net]
- 5. fishersci.com [fishersci.com]
- 6. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 7. sams-solutions.com [sams-solutions.com]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. osha.gov [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
